2-Bromo-4,6-difluorobenzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,6-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUARHFHPKLBXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856528 | |
| Record name | 2-Bromo-4,6-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154650-59-6 | |
| Record name | 2-Bromo-4,6-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-4,6-difluorobenzaldehyde CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4,6-difluorobenzaldehyde (CAS No. 154650-59-6), a key building block in modern organic synthesis. This document details its chemical and physical properties, safety and handling guidelines, and its applications in the development of pharmaceuticals and agrochemicals.
Chemical Identity and Properties
This compound is a halogenated aromatic aldehyde. The presence of bromine and fluorine atoms, along with the aldehyde functional group, makes it a versatile reagent for various chemical transformations.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 154650-59-6[1] |
| Molecular Formula | C₇H₃BrF₂O[1][2] |
| SMILES | C1=C(C=C(C(=C1F)C=O)Br)F[1] |
| MDL Number | MFCD18642940[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 221.00 g/mol [1][2] |
| Appearance | White to light yellow powder or crystals |
| Storage | Store at room temperature[2] or under an inert atmosphere at 2-8°C[3] |
| Solubility | Information not available. Expected to be soluble in common organic solvents. |
Applications in Organic Synthesis
This compound is a valuable intermediate in the synthesis of complex organic molecules. Its utility stems from the reactivity of its functional groups:
-
Aldehyde Group: The aldehyde functionality can participate in a wide range of reactions, including reductive amination, Wittig reactions, and the formation of cyanohydrins.
-
Bromo and Fluoro Groups: The halogen atoms on the aromatic ring are key for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents. The fluorine atoms can enhance the metabolic stability and bioavailability of the final active pharmaceutical ingredients (APIs)[2].
This compound is particularly noted for its use as a reagent in the olefination of benzylic alcohols[1]. It is also a key intermediate in the development of fluorinated APIs and is used in the preparation of agrochemicals and other specialty organic compounds[2].
Experimental Protocol: A Representative Synthesis
Disclaimer: The following protocol is for the synthesis of 4-Bromo-2,6-difluorobenzaldehyde and should be adapted and optimized by a qualified chemist for the synthesis of this compound.
Reaction: Ortho-lithiation of 1-bromo-3,5-difluorobenzene followed by formylation.
Materials:
-
1-bromo-3,5-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78°C under a nitrogen atmosphere, add n-butyllithium dropwise.
-
Stir the resulting lithium diisopropylamide (LDA) solution at -20°C for 30 minutes.
-
Cool the reaction mixture back to -78°C and add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF.
-
Stir the mixture at -78°C for 30 minutes.
-
Add N,N-dimethylformamide (DMF) to the reaction mixture and continue stirring at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by partitioning between ethyl acetate and a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 4-Bromo-2,6-difluorobenzaldehyde.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available but can be requested from suppliers[1][4]. Based on the safety information for the isomeric compound 2-Bromo-3,6-difluorobenzaldehyde, the following precautions should be taken[5]:
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area[5].
-
Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[5].
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[5].
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[5].
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up[5].
-
Disposal: Dispose of contents/container to an approved waste disposal plant[5].
It is imperative to consult the supplier-specific Safety Data Sheet before handling this chemical.
Visualization of a Key Reaction
The following diagram illustrates the general workflow for a Suzuki cross-coupling reaction, a common application for aryl bromides like this compound, to form a biaryl compound.
References
Physical and chemical characteristics of 2-Bromo-4,6-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Bromo-4,6-difluorobenzaldehyde (CAS No. 154650-59-6), a key aromatic aldehyde intermediate in the synthesis of complex organic molecules. Due to the limited availability of specific experimental data for this particular isomer, this document also includes data for the closely related and well-documented isomer, 4-Bromo-2,6-difluorobenzaldehyde, to provide representative insights into its expected properties and reactivity. This guide covers molecular and physical properties, spectroscopic characterization, chemical reactivity with a focus on its application in cross-coupling reactions, and safety and handling information. Detailed experimental protocols for analogous compounds are provided to inform synthetic strategies.
Introduction
This compound is a halogenated aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its trifunctional nature, featuring an aldehyde group, a bromine atom, and two fluorine atoms on the benzene ring, allows for a wide range of chemical transformations. The presence of fluorine atoms can significantly influence the metabolic stability and bioavailability of target molecules, making this compound particularly valuable in the development of novel pharmaceuticals and agrochemicals.[2] This guide aims to consolidate the available technical information on this compound and to provide a practical resource for laboratory researchers and drug development professionals.
Molecular and Physical Properties
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| CAS Number | 154650-59-6 | [1] |
| Molecular Formula | C₇H₃BrF₂O | [1] |
| Molecular Weight | 221.00 g/mol | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1F)C=O)Br)F | [1] |
Table 2: Physical Properties of 4-Bromo-2,6-difluorobenzaldehyde (CAS No. 537013-51-7)
| Property | Value | Source |
| Appearance | White to light yellow to light orange powder to crystal | [3] |
| Melting Point | 76-81 °C | [4] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely published. However, based on the known structure and general principles of spectroscopy, the following characteristics can be anticipated. For illustrative purposes, typical spectral data for related brominated and fluorinated benzaldehydes are discussed.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group between δ 185 and 195 ppm. The aromatic carbons will appear in the range of δ 110-165 ppm, with their chemical shifts influenced by the electronegative bromine and fluorine substituents. The carbon atoms directly bonded to fluorine will show characteristic C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong absorption band for the C=O stretching of the aldehyde group around 1700-1720 cm⁻¹. C-H stretching of the aldehyde and aromatic rings will be observed around 2700-2850 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-Br and C-F stretching vibrations will appear in the fingerprint region.
Chemical Reactivity and Applications
This compound is a valuable intermediate in organic synthesis due to its reactive functional groups. It is particularly utilized in the construction of complex molecules through cross-coupling reactions.[2]
Cross-Coupling Reactions
The bromine atom on the aromatic ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a diverse range of derivatives.
References
2-Bromo-4,6-difluorobenzaldehyde molecular structure and weight
Technical Guide: 2-Bromo-4,6-difluorobenzaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of this compound, a key aromatic aldehyde intermediate used in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine and two fluorine atoms, imparts specific reactivity that is highly valuable in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound is a substituted benzaldehyde with a bromine atom, two fluorine atoms, and an aldehyde functional group attached to the benzene ring.
Molecular Identifiers and Physicochemical Data
The key quantitative and identifying data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrF₂O | [1] |
| Molecular Weight | 221.00 g/mol | [1] |
| CAS Number | 154650-59-6 | [1] |
| SMILES | C1=C(C=C(C(=C1F)C=O)Br)F | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
Molecular Structure Visualization
The 2D chemical structure of this compound is depicted below, highlighting the arrangement of its constituent atoms.
Caption: 2D structure of this compound.
Role in Chemical Synthesis
This compound is not typically an end-product but rather a versatile building block for constructing more complex molecules. The presence of the aldehyde, bromo, and fluoro groups allows for a wide range of chemical transformations.
-
Aldehyde Group : Acts as a key functional group for forming carbon-carbon bonds through reactions like olefinations.[1]
-
Bromo Group : Serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Heck), enabling the introduction of diverse molecular fragments.[3]
-
Fluoro Groups : The fluorine atoms enhance the metabolic stability and bioavailability of target molecules, a desirable trait in medicinal chemistry.[3]
The logical workflow below illustrates its utility as a key intermediate in the synthesis of high-value compounds.
Caption: Role as an intermediate in synthetic chemistry.
Applications in Drug Discovery and Development
This compound is a valuable precursor in the synthesis of pharmaceuticals. It is particularly noted for its role in developing fluorinated active pharmaceutical ingredients (APIs).[3] The strategic placement of fluorine atoms can significantly alter a drug candidate's pharmacokinetic and pharmacodynamic properties.
Its utility is highlighted in the synthesis of various biologically active molecules, including its isomer 2-Bromo-6-fluorobenzaldehyde, which is a critical precursor for Crisaborole, a potent phosphodiesterase 4 (PDE4) inhibitor used to treat atopic dermatitis.[4] This demonstrates the importance of bromo-fluoro-substituted benzaldehydes in generating novel therapeutics.
Illustrative Experimental Protocol: Synthesis of a Related Isomer
Reaction: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde from 1-Bromo-3,5-difluorobenzene.
Methodology:
-
Preparation : A solution of 1-bromo-3,5-difluorobenzene (19.3 g, 0.1 mmol) is prepared in dried tetrahydrofuran (120 ml).[5]
-
Lithiation : The solution is cooled to -70°C, and 2 M lithium diisopropylamide (LDA) (55 ml, 0.11 mmol) is added with stirring. The mixture is stirred for 30 minutes at this temperature.[5]
-
Formylation : N-formylpiperidine is added dropwise to the reaction mixture while maintaining the low temperature.[5]
-
Work-up : The mixture is allowed to warm to 0°C and is then poured into cold water. The solution is acidified with 10% HCl and extracted twice with methyl tert-butyl ether.[5]
-
Purification : The combined organic phases are washed with water, dried over Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by filtration through SiO₂ to yield the final product.[5]
This protocol illustrates a common strategy for introducing an aldehyde group onto a difluorobromobenzene scaffold, a foundational reaction for producing intermediates like this compound.
References
Spectroscopic Data for 2-Bromo-4,6-difluorobenzaldehyde: An In-depth Technical Guide
This technical guide provides a summary of available and predicted spectroscopic data for 4-Bromo-2,6-difluorobenzaldehyde, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Quantitative Spectroscopic Data
The following tables summarize the available and predicted NMR and IR data for 4-Bromo-2,6-difluorobenzaldehyde.
Table 1: ¹H NMR Data for 4-Bromo-2,6-difluorobenzaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.3 | Singlet | 1H | Aldehyde proton (-CHO) |
| 7.20 - 7.40 | Doublet of doublets | 2H | Aromatic protons (H-3, H-5) |
Solvent: CDCl₃, Frequency: 300 MHz
A certificate of analysis for 4-Bromo-2,6-difluorobenzaldehyde confirms a ¹H NMR spectrum consistent with the structure.[1] The provided data is based on a description from a chemical supplier.[2]
Table 2: Predicted ¹³C NMR Data for 4-Bromo-2,6-difluorobenzaldehyde
| Chemical Shift (δ) ppm | Assignment |
| ~185 (t) | Aldehyde carbon (C=O) |
| ~160 (dd) | C-2, C-6 (C-F) |
| ~125 (t) | C-4 (C-Br) |
| ~115 (d) | C-3, C-5 (C-H) |
| ~110 (t) | C-1 |
Note: These are predicted chemical shifts based on structure-property relationships and data from similar compounds. Multiplicities (d: doublet, t: triplet) arise from C-F coupling.
Table 3: Predicted ¹⁹F NMR Data for 4-Bromo-2,6-difluorobenzaldehyde
| Chemical Shift (δ) ppm | Assignment |
| -100 to -120 | Aromatic fluorine atoms (F-2, F-6) |
Note: The chemical shift of fluorine is sensitive to its environment. This is an estimated range.
Table 4: Predicted IR Absorption Data for 4-Bromo-2,6-difluorobenzaldehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850, ~2750 | Medium | C-H stretch of aldehyde |
| ~1710 | Strong | C=O stretch of aldehyde |
| ~1600-1450 | Medium-Strong | C=C aromatic ring stretch |
| ~1250 | Strong | C-F stretch |
| ~850 | Strong | C-H out-of-plane bend |
| Below 700 | Medium-Strong | C-Br stretch |
Note: These are predicted absorption bands. The presence of a vapor phase IR spectrum is noted in the PubChem database, though the data is not publicly detailed.[3]
Experimental Protocols
The following are detailed, generalized protocols for obtaining NMR and IR spectra for a solid aromatic aldehyde like 4-Bromo-2,6-difluorobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid 4-Bromo-2,6-difluorobenzaldehyde.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A pulse angle of 30-45 degrees is typically used.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A sufficient number of scans is required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment. No proton decoupling is typically necessary unless H-F couplings are being specifically investigated.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis by referencing the solvent peak or the internal standard (TMS at 0 ppm for ¹H and ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Thin Solid Film Method): [4]
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of solid 4-Bromo-2,6-difluorobenzaldehyde in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[4]
-
Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, carefully drop the solution onto the surface of the salt plate.[4]
-
Allow the solvent to completely evaporate, leaving a thin, solid film of the compound on the plate.[4]
-
-
Instrument Setup:
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Ensure the instrument's sample chamber is closed.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty salt plate (or ambient air) to subtract any atmospheric or plate-related absorptions.
-
Collect the sample spectrum. The instrument passes a beam of infrared radiation through the sample, and the detector measures the frequencies at which the radiation is absorbed.
-
-
Data Processing:
-
The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify the major absorption bands (peaks) and record their wavenumbers (in cm⁻¹).
-
Correlate the observed absorption bands with known functional group frequencies to confirm the presence of the aldehyde, aromatic ring, C-F, and C-Br bonds.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like 4-Bromo-2,6-difluorobenzaldehyde.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 2-Bromo-4,6-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 2-Bromo-4,6-difluorobenzaldehyde. This compound is a key intermediate in the synthesis of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of two electron-withdrawing fluorine atoms and a bromine atom on the aromatic ring significantly influences the electrophilicity of the carbonyl carbon, dictating its reaction profile. This document will delve into the theoretical and practical aspects of its reactivity, supported by experimental data and detailed protocols for key transformations.
Introduction
This compound, with the chemical formula C₇H₃BrF₂O, is a versatile synthetic building block. The strategic placement of two fluorine atoms and a bromine atom on the benzaldehyde scaffold imparts unique electronic properties that enhance its utility in medicinal chemistry. The fluorine atoms are known to improve metabolic stability and bioavailability of drug candidates.[1] The aldehyde and bromo functionalities serve as handles for a variety of chemical modifications, including cross-coupling reactions, making it a valuable precursor for complex molecular architectures.[1] This guide focuses specifically on the reactivity of the aldehyde group, which is a primary site for nucleophilic attack and other transformations.
Electronic and Steric Effects on Aldehyde Reactivity
The reactivity of the aldehyde group in this compound is predominantly governed by the strong inductive electron-withdrawing effects of the two fluorine atoms at positions 4 and 6. This effect significantly increases the partial positive charge on the carbonyl carbon, making it highly electrophilic and susceptible to attack by a wide range of nucleophiles. The bromine atom at the 2-position also contributes to the electron-withdrawing nature of the ring, further enhancing the reactivity of the aldehyde.
Steric hindrance around the aldehyde group is relatively low, allowing for the approach of various nucleophiles. This combination of high electrophilicity and moderate steric hindrance makes this compound a highly reactive aldehyde.
Key Reactions of the Aldehyde Group
The enhanced electrophilicity of the aldehyde group in this compound allows it to participate in a variety of important organic reactions.
Nucleophilic Addition Reactions
The carbonyl carbon is a prime target for nucleophiles. Common nucleophilic addition reactions include:
-
Grignard Reactions: Reaction with Grignard reagents (R-MgX) leads to the formation of secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides provides a straightforward method for the synthesis of substituted styrenes.[2]
-
Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: Oxidation to the corresponding carboxylic acid can be achieved using various oxidizing agents.
Condensation Reactions
-
Knoevenagel Condensation: This reaction with active methylene compounds, catalyzed by a weak base, yields α,β-unsaturated compounds.
-
Chalcone Synthesis (Claisen-Schmidt Condensation): Base-catalyzed condensation with acetophenones produces chalcones, which are precursors to flavonoids and other biologically active molecules.[3][4][5][6][7]
Quantitative Data
| Reaction | Reagents | Product Type | Reported Yield (for 4-Bromo-2,6-difluorobenzaldehyde) | Reference |
| Formylation of Precursor | 1-bromo-3,5-difluorobenzene, LDA, N-formylpiperidine | Aldehyde | 78% | [8] |
Experimental Protocols
The following are detailed experimental protocols for key reactions involving halogenated benzaldehydes, which can be adapted for this compound.
General Protocol for Wittig Reaction
This procedure describes the formation of a substituted styrene from a benzaldehyde.
Materials:
-
Substituted Benzaldehyde (e.g., this compound)
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., Sodium Hydride)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (1.2 equivalents), portion-wise to the suspension.
-
Allow the mixture to stir at room temperature for 1 hour to form the phosphorus ylide.
-
Cool the resulting ylide solution back to 0 °C.
-
Dissolve the substituted benzaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Grignard Reaction
This protocol outlines the synthesis of a secondary alcohol from a benzaldehyde.
Materials:
-
Substituted Benzaldehyde (e.g., this compound)
-
Alkyl or Aryl Magnesium Halide (Grignard reagent)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, place the Grignard reagent (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the substituted benzaldehyde (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the Grignard solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
While no specific signaling pathways involving this compound have been identified, its derivatives are of interest as kinase inhibitors.[9] The following diagram illustrates a generalized kinase signaling pathway that such inhibitors might target.
Caption: Generalized kinase signaling pathway targeted by inhibitors.
The following diagram illustrates a general experimental workflow for the synthesis and purification of a derivative from this compound.
Caption: General workflow for synthesis and purification.
Conclusion
The aldehyde group in this compound exhibits heightened reactivity towards nucleophiles due to the potent electron-withdrawing effects of the fluorine and bromine substituents. This enhanced electrophilicity, coupled with minimal steric hindrance, makes it an ideal substrate for a wide range of organic transformations, including nucleophilic additions and condensation reactions. Its utility as a precursor in the synthesis of complex molecules, particularly for pharmaceutical and agrochemical applications, underscores the importance of understanding its detailed reactivity profile. The experimental protocols provided herein serve as a valuable starting point for researchers aiming to utilize this versatile building block in their synthetic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. US4650910A - Process for the preparation of substituted styrenes - Google Patents [patents.google.com]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. jetir.org [jetir.org]
- 7. rsc.org [rsc.org]
- 8. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatility of 2-Bromo-4,6-difluorobenzaldehyde: A Technical Guide for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-4,6-difluorobenzaldehyde is a versatile chemical building block of significant interest in medicinal chemistry and materials science. Its unique trifunctionalized aromatic ring, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and two electron-withdrawing fluorine atoms, provides a valuable scaffold for the synthesis of a diverse array of complex molecules. This technical guide explores the role of this compound in key chemical transformations, providing detailed experimental protocols and insights into its application in the construction of novel molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 154650-59-6 |
| Molecular Formula | C₇H₃BrF₂O |
| Molecular Weight | 221.00 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 76-81 °C |
| Boiling Point | > 110 °C |
| SMILES | O=Cc1c(Br)cc(F)cc1F |
Synthesis of this compound
While various synthetic routes to substituted benzaldehydes exist, a common strategy for the introduction of a formyl group onto a difluorobromobenzene precursor involves directed ortho-metalation followed by formylation. A general procedure is outlined below.
Experimental Protocol: Synthesis via Directed Ortho-Metalation
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Lithium diisopropylamide (LDA)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 1-bromo-3,5-difluorobenzene (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1 hour.
-
N,N-Dimethylformamide (DMF) (1.2 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for an additional 2 hours.
-
The reaction is quenched by the addition of a 10% aqueous HCl solution and allowed to warm to room temperature.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Applications as a Chemical Building Block
The strategic placement of the bromo, fluoro, and aldehyde functionalities makes this compound a powerful tool in organic synthesis. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, the aldehyde allows for a wide range of classical carbonyl chemistry, and the fluorine atoms can influence the electronic properties and metabolic stability of the final products.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring is readily displaced in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2]
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3]
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling reaction.
Catalytic Cycle:
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Synthesis of Heterocyclic Compounds
The aldehyde functionality of this compound is a versatile starting point for the construction of various heterocyclic ring systems, which are prevalent in pharmaceuticals.
The Biginelli reaction is a one-pot multicomponent reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[4][5]
Reaction Scheme:
Caption: General scheme for the Biginelli reaction.
Experimental Workflow:
Caption: General experimental workflow for the Biginelli reaction.
Olefination Reactions
The aldehyde group readily undergoes olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, to form alkenes.
The Horner-Wadsworth-Emmons (HWE) reaction provides a stereoselective method for the synthesis of alkenes, typically favoring the (E)-isomer.[6][7]
Reaction Scheme:
Caption: General scheme for the Horner-Wadsworth-Emmons reaction.
Reaction Mechanism:
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.[6]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key transformations discussed. Note that specific yields will vary depending on the exact substrates and optimized conditions used.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 4-12 | 75-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90-110 | 6-18 | 80-98 |
Table 2: Representative Conditions for Sonogashira Coupling
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-60 | 2-8 | 70-90 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 50-80 | 4-12 | 75-92 |
Table 3: Representative Conditions for Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | Ethanol | Reflux | 4-12 | 60-85 |
| p-Toluenesulfonic acid | Acetonitrile | Reflux | 3-8 | 70-90 |
Table 4: Representative Conditions for Horner-Wadsworth-Emmons Reaction
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaH | THF | 0 - 25 | 1-4 | 80-95 |
| K₂CO₃ | DMF | 25-50 | 2-6 | 75-90 |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of reactive functional groups allows for the efficient construction of a wide range of complex molecular structures. The palladium-catalyzed cross-coupling reactions of the bromo substituent, the diverse reactivity of the aldehyde group in forming heterocyclic systems and carbon-carbon double bonds, and the modulating effects of the fluorine atoms make this compound an essential tool for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for the strategic application of this compound in the synthesis of novel and functional molecules.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Properties of 2-Bromo-4,6-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4,6-difluorobenzaldehyde is a key synthetic intermediate whose electrophilic character is central to its utility in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of two fluorine atoms and a bromine atom on the benzaldehyde scaffold significantly enhances the electrophilicity of both the aromatic ring and the carbonyl group. This technical guide provides a comprehensive overview of the electrophilic properties of this compound, offering insights into its reactivity, relevant experimental protocols, and the logical frameworks for its application in complex molecule synthesis.
Introduction
This compound, with the chemical formula C₇H₃BrF₂O, is a substituted aromatic aldehyde that has garnered significant interest in medicinal chemistry and materials science.[1] Its molecular structure is characterized by a benzaldehyde core substituted with a bromine atom at the 2-position and fluorine atoms at the 4- and 6-positions. This substitution pattern imparts a high degree of electrophilicity to the molecule, making it a versatile building block for a variety of chemical transformations. The presence of fluorine atoms is known to enhance metabolic stability and bioavailability in drug candidates, further increasing the value of this intermediate in pharmaceutical research.[1]
The electron-withdrawing nature of the halogen substituents activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) and influences the reactivity of the aldehyde functional group. This guide will delve into the theoretical and practical aspects of the electrophilic properties of this compound, providing researchers with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors.
Physicochemical and Electrophilic Properties
The electrophilic nature of this compound is a direct consequence of its electronic structure. The electronegative fluorine and bromine atoms inductively withdraw electron density from the aromatic ring, making the ring carbons more susceptible to nucleophilic attack. Furthermore, the aldehyde group is a meta-director in electrophilic aromatic substitution, but more importantly in this highly substituted ring, it is itself an electrophilic center.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 154650-59-6 | [1] |
| Molecular Formula | C₇H₃BrF₂O | [1] |
| Molecular Weight | 221.00 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 76-81 °C |
Key Reactions and Experimental Protocols
The enhanced electrophilicity of this compound makes it a valuable substrate for a variety of chemical reactions. This section details some of the key transformations and provides representative experimental protocols.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring of this compound is susceptible to nucleophilic aromatic substitution, where a nucleophile displaces one of the halogen atoms, typically the fluorine atoms, due to the strong activation by the other electron-withdrawing groups.
Representative Experimental Protocol: Reaction with an Amine
While a specific protocol for this compound is not available, the following is a general procedure for the reaction of a polyhalogenated aromatic aldehyde with an amine, which can be adapted.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the desired amine (1.1-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of carbon-carbon bonds.[2] This reaction is widely used to synthesize complex biaryl structures.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction involving an aryl bromide.[2][3]
-
Reaction Setup: To a degassed mixture of this compound (1.0 eq), a boronic acid or boronic ester derivative (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF), add a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110 °C for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Reactivity of the Aldehyde Group
The aldehyde functional group in this compound is also an important electrophilic center. It can undergo a variety of nucleophilic addition and condensation reactions. The electron-withdrawing substituents on the aromatic ring can enhance the reactivity of the carbonyl carbon towards nucleophiles.
Logical Workflow for Aldehyde Transformations
Caption: Potential transformations of the aldehyde group.
Signaling Pathways and Drug Development
Substituted benzaldehydes are common scaffolds in molecules designed to interact with biological systems. While there are no widely reported signaling pathways directly modulated by this compound itself, its derivatives are of significant interest in drug discovery. For instance, related bromo-fluorobenzaldehydes have been used as key intermediates in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, which are important in the treatment of inflammatory diseases.
Hypothetical Drug Discovery Workflow
Caption: A generalized drug discovery workflow.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its pronounced electrophilic character, stemming from the synergistic effects of its bromo and difluoro substituents, allows for a diverse range of chemical transformations. This guide has provided an overview of its key electrophilic properties, representative experimental approaches, and its potential applications in drug discovery. A deeper understanding of the reactivity of this molecule will undoubtedly facilitate the development of novel pharmaceuticals and functional materials. Further quantitative experimental and computational studies are warranted to fully elucidate the electrophilic nature of this important synthetic intermediate.
References
An In-depth Technical Guide to the Key Functional Groups of 2-Bromo-4,6-difluorobenzaldehyde
Document ID: TGW-BDFB-2401 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed examination of 2-Bromo-4,6-difluorobenzaldehyde (CAS No. 154650-59-6), a halogenated aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. The document outlines the characteristics of its core functional groups—aldehyde, bromo, and fluoro—and their interplay, which dictates the molecule's reactivity and utility as a synthetic building block. Detailed experimental protocols for a plausible synthetic route and a key olefination reaction are provided. Data is summarized in structured tables, and logical and experimental workflows are visualized using diagrams to facilitate understanding.
Core Functional Group Analysis
This compound is a polysubstituted aromatic compound. Its chemical behavior is governed by the electronic and steric interplay of its four key functional groups: an aldehyde moiety, a bromine atom, and two fluorine atoms situated on a benzene ring.
-
Aldehyde Group (-CHO): The aldehyde is the primary site for nucleophilic attack. The carbonyl carbon is highly electrophilic, a property enhanced by the electron-withdrawing nature of the attached aromatic ring and its halogen substituents. This group readily undergoes reactions such as oxidation, reduction, and condensation (e.g., Wittig olefination, aldol condensation).
-
Bromo Group (-Br): The bromine atom at the C2 position is a moderate deactivator and an ortho-, para-director for electrophilic aromatic substitution. However, its most significant role in modern synthesis is as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.
-
Fluoro Groups (-F): The two fluorine atoms at the C4 and C6 positions are highly electronegative, strongly withdrawing electron density from the aromatic ring through the inductive effect. This withdrawal enhances the electrophilicity of the aldehyde carbon and influences the acidity of the ring protons. In drug development, fluorine substitution is often used to improve metabolic stability, bioavailability, and binding affinity.[1]
-
Aromatic Ring: The benzene ring serves as the scaffold, with its reactivity profile heavily modified by the attached substituents. The combined electron-withdrawing effects of the aldehyde and halogen groups make the ring electron-deficient.
The interplay between these groups is crucial. The fluorine atom at C6 provides a significant steric hindrance around the aldehyde, potentially moderating its reactivity. The bromine at C2 is positioned for directed ortho-metalation, a key strategy for further functionalization.
Caption: Logical relationship of functional groups in this compound.
Physicochemical and Spectroscopic Data
Precise experimental data for this compound is not extensively published. The following tables summarize key identifiers and expected spectroscopic characteristics based on the analysis of structurally similar compounds.
Table 1: Compound Identifiers and Physical Properties
| Property | Value | Reference |
| CAS Number | 154650-59-6 | [2] |
| Molecular Formula | C₇H₃BrF₂O | [2] |
| Molecular Weight | 221.00 g/mol | [2] |
| Appearance | Expected: White to off-white solid | |
| Melting Point | Data not available |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristic Peaks |
| FT-IR (cm⁻¹) | ~2850, ~2750: Aldehyde C-H stretch (Fermi doublet). ~1700-1720: Carbonyl (C=O) stretch, shifted to higher frequency by electron-withdrawing halogens. ~1600, ~1470: Aromatic C=C stretches. ~1250-1000: C-F stretches. ~600-500: C-Br stretch. |
| ¹H NMR (ppm) | ~10.3: Aldehyde proton (s, 1H). ~7.5-7.8: Aromatic proton at C5 (dd or t, 1H), deshielded by adjacent halogens. ~7.1-7.4: Aromatic proton at C3 (dd or t, 1H). |
| ¹³C NMR (ppm) | ~185-190: Aldehyde carbon (d). ~160-165: Fluorine-bearing aromatic carbons (C4, C6) (ddd, large ¹JCF coupling). ~110-135: Other aromatic carbons (C1, C2, C3, C5), showing various C-F and C-Br coupling patterns. |
| ¹⁹F NMR (ppm) | Two distinct signals expected in the typical aromatic fluorine region. |
Disclaimer: Spectroscopic values are estimates based on general principles and data from analogous compounds due to a lack of published spectra for this specific isomer.
Experimental Protocols
3.1. Synthesis via Directed Ortho-Metalation and Formylation
The most plausible synthesis for this compound involves the directed ortho-metalation of 1-bromo-3,5-difluorobenzene. The bromine atom directs the lithiation to the adjacent C2 position, which is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF). This general strategy is well-documented for producing related isomers.[3][4]
Methodology:
-
Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled under an inert atmosphere (Nitrogen or Argon).
-
Reactant Preparation: Dissolve 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration) in the reaction flask.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.
-
Quench and Workup: Slowly warm the reaction mixture to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
Caption: Workflow for the synthesis of this compound.
3.2. Aldehyde Functionalization: Wittig Olefination
The aldehyde group is a prime target for C=C bond formation using the Wittig reaction.[5][6] This reaction converts the carbonyl group into an alkene by reacting it with a phosphorus ylide.
Methodology:
-
Ylide Preparation: In a flame-dried, nitrogen-flushed flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) (1.05 eq, 1.6 M in hexanes) dropwise. Stir the resulting bright yellow mixture at room temperature for 1 hour to ensure complete ylide formation.
-
Aldehyde Addition: Cool the ylide solution back down to 0 °C. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this aldehyde solution dropwise to the ylide suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC.
-
Workup and Purification: Quench the reaction by adding water. Extract the product with diethyl ether (3x volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield 2-bromo-4,6-difluoro-1-vinylbenzene.
Caption: Experimental workflow for a Wittig reaction with the target aldehyde.
Conclusion
This compound is a highly functionalized building block with significant potential for the synthesis of complex organic molecules. The distinct reactivity of its aldehyde, bromo, and fluoro groups offers multiple avenues for sequential and orthogonal chemical modifications. The aldehyde serves as a key site for nucleophilic additions and condensations, while the bromine atom is primed for cross-coupling reactions. The fluorine atoms provide electronic modulation and are a desirable feature for bioactive compounds. The protocols and analyses presented in this guide offer a foundational understanding for researchers aiming to incorporate this versatile reagent into their synthetic programs.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 154650-59-6 | EGA65059 [biosynth.com]
- 3. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
A Technical Guide to 2-Bromo-4,6-difluorobenzaldehyde for Researchers and Drug Development Professionals
An In-depth Overview of a Key Synthetic Intermediate
This technical guide provides a comprehensive overview of 2-Bromo-4,6-difluorobenzaldehyde (CAS No. 154650-59-6), a valuable reagent and building block for researchers, medicinal chemists, and professionals in the field of drug development. This document details its commercial availability, key physicochemical properties, and its applications in organic synthesis, particularly in the formation of complex molecules for the pharmaceutical and agrochemical industries.
Commercial Availability and Supplier Information
This compound is readily available from a number of commercial suppliers. Researchers can source this compound from the following vendors, among others. While purity levels may vary, a purity of 96% is commonly cited.[1] It is important to consult the supplier's specific product information and Certificate of Analysis for the most accurate data.
| Supplier | Website | Notes |
| Biosynth | --INVALID-LINK-- | Lists the compound with CAS number 154650-59-6.[2][3] |
| MySkinRecipes | --INVALID-LINK-- | Provides a purity of 96%.[1][4] |
| Aaron Chemicals | --INVALID-LINK-- | Lists the compound with CAS number 154650-59-6.[5] |
| BLD Pharm | --INVALID-LINK-- | Lists the compound with CAS number 154650-59-6. |
| Manchester Organics | --INVALID-LINK-- | Lists the compound with CAS number 154650-59-6.[4] |
| Sigma-Aldrich | --INVALID-LINK-- | Offers the compound from Synthonix Corporation.[2] |
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below. At present, a definitive melting point and detailed, experimentally verified NMR spectral data are not widely published. Researchers are advised to obtain a Certificate of Analysis from their supplier for the most accurate and lot-specific data.
| Property | Value | Source |
| CAS Number | 154650-59-6 | [2][3][4][5] |
| Molecular Formula | C₇H₃BrF₂O | [2][3][5] |
| Molecular Weight | 221.00 g/mol | [2][3] |
| Purity | ≥ 96% | [1] |
| Appearance | Not specified in available literature. | |
| Melting Point | Not specified in available literature. | |
| Boiling Point | Not specified in available literature. | |
| Solubility | Not specified in available literature. | |
| ¹H NMR Data | Not available in searched literature. | |
| ¹³C NMR Data | Not available in searched literature. |
Applications in Organic Synthesis
This compound is a versatile intermediate in organic synthesis, primarily utilized for its reactive aldehyde functionality and the presence of bromo- and fluoro-substituents on the aromatic ring. These features allow for a range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules.[1][4]
Olefination Reactions
This compound is noted for its utility as a reagent in the olefination of benzylic alcohols.[2][3] Olefination reactions, such as the Wittig reaction, are fundamental for the creation of carbon-carbon double bonds. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aldehyde group in such transformations.
A generalized workflow for a Wittig olefination reaction is depicted below.
References
Methodological & Application
The Strategic Role of 2-Bromo-4,6-difluorobenzaldehyde in Modern Pharmaceutical Synthesis
Introduction
2-Bromo-4,6-difluorobenzaldehyde is a highly versatile and valuable intermediate in the field of medicinal chemistry. Its unique trifunctional nature, featuring an aldehyde, a bromine atom, and two fluorine atoms on an aromatic ring, provides a powerful scaffold for the construction of complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, including nucleophilic additions, cross-coupling reactions, and late-stage functionalization, making it a sought-after building block in the synthesis of novel therapeutic agents. The presence of fluorine atoms is particularly noteworthy, as their incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. This application note will detail the use of this compound and its isomers as key intermediates in the synthesis of pharmaceuticals, with a focus on the development of kinase inhibitors and other targeted therapies.
Application in the Synthesis of a Benzenesulfonamide-based Sodium Channel Modulator
A key application of bromo-difluorobenzaldehyde isomers is in the synthesis of benzenesulfonamide compounds, which have been investigated as potent modulators of voltage-gated sodium channels for the treatment of neurological disorders such as epilepsy.[1] The synthesis of these compounds leverages the reactivity of the aldehyde and bromo groups to build the core structure of the final drug candidate.
Synthetic Pathway Overview
The general synthetic approach involves the initial preparation of a substituted benzaldehyde, followed by a series of transformations to introduce the sulfonamide moiety and other key functional groups. The bromo-difluorobenzaldehyde core serves as a foundational element, with the aldehyde providing a handle for building out one part of the molecule and the bromine atom allowing for the introduction of further complexity via cross-coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-3,6-difluorobenzaldehyde (Isomer of the title compound)
This protocol details the synthesis of a key intermediate, 2-bromo-3,6-difluorobenzaldehyde, as described in the patent literature for the synthesis of benzenesulfonamide-based sodium channel modulators.[1]
Materials:
-
2-Bromo-1,4-difluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Tert-butyl methyl ether
-
Saturated sodium chloride solution
-
Sodium sulfate
Procedure:
-
To a solution of 2-bromo-1,4-difluorobenzene (100 g, 518 mmol) in anhydrous tetrahydrofuran (500 mL) at -78 °C, a solution of lithium diisopropylamide (61.1 g, 570 mmol) in anhydrous tetrahydrofuran (100 mL) was added over 30 minutes.
-
The reaction mixture was stirred at -78 °C for a specified period to ensure complete lithiation.
-
Anhydrous N,N-dimethylformamide was then added, and the reaction was allowed to proceed.
-
The reaction was quenched with water and acidified with hydrochloric acid.
-
The product was extracted with tert-butyl methyl ether.
-
The combined organic extracts were washed with saturated sodium chloride solution and dried over sodium sulfate.
-
The solvent was removed under reduced pressure, and the crude product was purified by chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-1,4-difluorobenzene | [1] |
| Product | 2-Bromo-3,6-difluorobenzaldehyde | [1] |
| Yield | Not explicitly stated in abstract | [1] |
| Purity | Not explicitly stated in abstract | [1] |
Visualization of Synthetic and Signaling Pathways
Synthetic Pathway for a Benzenesulfonamide Derivative
The following diagram illustrates a plausible synthetic pathway for a benzenesulfonamide-based therapeutic agent, starting from a bromo-difluorobenzaldehyde intermediate.
Caption: Synthetic pathway for a benzenesulfonamide drug candidate.
Signaling Pathway of Voltage-Gated Sodium Channels
The benzenesulfonamide compounds synthesized from bromo-difluorobenzaldehyde intermediates are designed to modulate the activity of voltage-gated sodium channels, which are critical in the propagation of action potentials in neurons.
Caption: Modulation of neuronal excitability by a sodium channel blocker.
Broader Applications in Kinase Inhibitor Synthesis
The utility of bromo-difluorobenzaldehyde and its analogs extends to the synthesis of kinase inhibitors, a major class of anticancer drugs. For example, the synthesis of Abemaciclib, a CDK4/6 inhibitor, starts from 4-bromo-2,6-difluoroaniline, a compound that can be derived from the corresponding benzaldehyde.[2][3] This highlights the strategic importance of this class of intermediates in accessing complex heterocyclic cores common in kinase inhibitors.
Conclusion
This compound and its isomers are indispensable tools in the modern medicinal chemist's arsenal. Their unique combination of reactive functional groups, coupled with the beneficial effects of fluorine incorporation, makes them ideal starting materials for the synthesis of a wide range of pharmaceuticals. The examples of benzenesulfonamide-based sodium channel modulators and the synthetic relationship to kinase inhibitors like Abemaciclib underscore the broad applicability and strategic value of these intermediates in drug discovery and development. The protocols and pathways detailed herein provide a foundation for researchers to leverage these powerful building blocks in their own synthetic endeavors.
References
Application Note: A Comprehensive Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-4,6-difluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for generating biaryl and substituted aromatic structures.[1][2][3] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[2][4] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-4,6-difluorobenzaldehyde with various arylboronic acids. The resulting 2-aryl-4,6-difluorobenzaldehyde scaffold is a valuable building block in medicinal chemistry and materials science, with the aldehyde group serving as a versatile handle for further functionalization.[3]
General Reaction Scheme
The fundamental transformation involves the coupling of this compound with a generic arylboronic acid (Ar-B(OH)₂) or its corresponding ester. This reaction is mediated by a palladium catalyst and requires a base to facilitate the crucial transmetalation step.[5][6][7]
Key Reaction Parameters for Optimization
The success of the Suzuki-Miyaura coupling, especially with electronically deactivated or sterically hindered substrates, hinges on the careful selection of several key parameters.
-
Catalyst System (Palladium Source & Ligand): The choice of the palladium source and, more critically, the ancillary ligand is paramount for an efficient reaction. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide superior results, especially for challenging substrates.[8][9]
-
Palladium Source: Common precursors include Palladium(II) acetate (Pd(OAc)₂) and Pd₂(dba)₃.[10] These Pd(II) sources are reduced in situ to the active Pd(0) species.[11]
-
Ligands: Electron-rich and sterically bulky phosphine ligands are frequently required for coupling aryl chlorides and electron-deficient bromides as they facilitate the rate-limiting oxidative addition step.[12][13] Buchwald-type ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) have demonstrated great success.[9][12]
-
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[5][10] The choice of base can significantly impact reaction rate and yield.
-
Solvent System: The solvent must solubilize the various components of the reaction. Typically, a mixture of an organic solvent and water is used.[8]
-
Commonly used solvents include 1,4-dioxane, tetrahydrofuran (THF), toluene, and dimethylformamide (DMF), often in combination with water.[7][8]
-
The use of rigorously degassed solvents is crucial to prevent catalyst oxidation and competitive side reactions like the homocoupling of boronic acids.[9][12]
-
-
Boronic Acid Stability: A prevalent side reaction is the protodeboronation of the boronic acid partner, where the C-B bond is cleaved and replaced with a C-H bond.[12] To mitigate this, more stable boronic esters, such as pinacol esters or MIDA boronates, can be used.[12][14] Using a slight excess (1.1-1.5 equivalents) of the boron reagent can also help drive the reaction to completion.[9]
Experimental Protocols and Data
General Workflow Diagram
The diagram below outlines the standard workflow for setting up, running, and working up a Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Suzuki coupling reaction.
Representative Reaction Conditions
The following table summarizes a set of robust starting conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.
| Component | Reagent/Parameter | Stoichiometry / Value | Rationale |
| Aryl Halide | This compound | 1.0 eq | The limiting reagent in the reaction. |
| Boron Reagent | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 eq | A slight excess helps to drive the reaction to completion and compensate for potential protodeboronation.[9] |
| Catalyst | Pd(OAc)₂ | 2-5 mol% | A common, air-stable Pd(II) precatalyst.[15] |
| Ligand | SPhos | 4-10 mol% | A bulky, electron-rich ligand effective for challenging aryl bromides.[12][15] |
| Base | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 eq | A strong base often required for difficult couplings.[8][12] |
| Solvent | 1,4-Dioxane : Water | 4:1 to 10:1 (v/v) | A standard solvent system that facilitates dissolution of both organic and inorganic reagents.[8][12] |
| Temperature | 80 - 110 °C | Reaction specific | Heating is typically required for couplings involving electron-deficient aryl halides.[8] |
| Concentration | 0.1 - 0.5 M | With respect to limiting reagent | A typical concentration range for these reactions.[12] |
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound
-
Arylboronic acid (or ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos ligand
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Standard oven-dried glassware (e.g., Schlenk flask or round-bottom flask with condenser)
-
Magnetic stir bar and stirrer/hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexanes)
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).[12]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq).[9][15]
-
Solvent Addition: Seal the flask with a septum. Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe to achieve the desired concentration (e.g., 0.2 M).[12]
-
Degassing: Purge the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[15]
-
Reaction Execution: Place the flask in a preheated oil bath and heat the reaction to the desired temperature (e.g., 100 °C) with vigorous stirring.[15]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8][15]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[3][8]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3x).[3][15]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][15]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[8][15]
-
Characterization: Confirm the identity and purity of the final product using standard analytical methods (¹H NMR, ¹³C NMR, MS).[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system. 2. Insufficient temperature. 3. Inappropriate base or solvent. | 1. Screen different ligands (e.g., XPhos, P(t-Bu)₃) or use a pre-formed catalyst (e.g., XPhos Pd G3).[8][11] 2. Increase the reaction temperature in increments (e.g., 10 °C).[8] 3. Try a stronger base (e.g., Cs₂CO₃) or a different solvent system (e.g., Toluene/H₂O).[8] |
| Significant Side Products | 1. Protodeboronation: Presence of excess water or oxygen; unstable boronic acid. 2. Homocoupling: Presence of oxygen; slow catalytic cycle. | 1. Ensure solvents are rigorously degassed.[12] Use a more stable boronic ester (pinacol or MIDA).[12] 2. Maintain a strict inert atmosphere. Optimize the catalyst/ligand system to accelerate the cross-coupling pathway.[9][12] |
| Catalyst Decomposition (Turns Black) | 1. Insufficient ligand to stabilize Pd(0). 2. Reaction temperature is too high. 3. Impurities in reagents or solvents. | 1. Slightly increase the ligand-to-palladium ratio.[12] 2. Lower the reaction temperature. 3. Use high-purity, anhydrous, and degassed reagents and solvents.[12] |
Catalytic Cycle Visualization
The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. benchchem.com [benchchem.com]
Applications of Bromo-Difluorobenzaldehyde Isomers in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-difluorobenzaldehydes are versatile scaffolds in medicinal chemistry, serving as key starting materials for the synthesis of a variety of therapeutic agents. The presence of bromine and fluorine atoms, along with the aldehyde functional group, provides multiple reaction sites for the construction of complex molecules with desirable pharmacological properties. While direct applications of 2-Bromo-4,6-difluorobenzaldehyde are not extensively documented in readily available literature, its isomers, such as 2-bromo-6-fluorobenzaldehyde and 4-bromo-2,6-difluorobenzaldehyde, have proven instrumental in the development of novel drugs. This document provides detailed application notes and protocols for the use of these related bromo-difluorobenzaldehyde isomers in the synthesis of a phosphodiesterase 4 (PDE4) inhibitor and antibacterial agents targeting the FtsZ protein.
Application Note 1: Synthesis of a Phosphodiesterase 4 (PDE4) Inhibitor using a Bromo-Fluorobenzaldehyde Scaffold
Background
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. Crisaborole (formerly AN2728), a topical PDE4 inhibitor approved for the treatment of atopic dermatitis, is synthesized from a bromo-fluorobenzaldehyde derivative, highlighting the utility of this chemical class in developing anti-inflammatory agents. While Crisaborole synthesis starts from 2-bromo-5-hydroxybenzaldehyde, the principles of its synthesis are highly relevant to researchers working with other bromo-fluorobenzaldehyde isomers.
Signaling Pathway of PDE4 Inhibition
The following diagram illustrates the signaling pathway affected by PDE4 inhibitors like Crisaborole.
Quantitative Data: PDE4 Inhibition by Crisaborole
| PDE4 Isoform | IC50 (nM)[1] |
| PDE4A1A | 55 |
| PDE4B1 | 61 |
| PDE4B2 | 75 |
| PDE4C1 | 340 |
| PDE4D7 | 170 |
Experimental Protocol: Synthesis of Crisaborole
The synthesis of Crisaborole from 2-bromo-5-hydroxybenzaldehyde involves a multi-step process.[2] The following is a representative protocol.
Workflow Diagram
Step 1: Protection of 2-Bromo-5-hydroxybenzaldehyde
-
To a solution of 2-bromo-5-hydroxybenzaldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetal-protected intermediate.
Step 2: Nucleophilic Aromatic Substitution
-
Dissolve the protected intermediate in a suitable aprotic polar solvent such as DMF or DMSO.
-
Add 4-fluorobenzonitrile and a base such as potassium carbonate.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) until the starting material is consumed (monitored by TLC or HPLC).
-
Cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Boronylation, Deprotection, and Cyclization
-
Dissolve the product from Step 2 in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Slowly add n-butyllithium (n-BuLi) and stir for 30 minutes at -78 °C.[3]
-
Add triisopropyl borate and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.[3]
-
Quench the reaction by adding aqueous hydrochloric acid. This step also serves to deprotect the acetal, leading to spontaneous cyclization to form Crisaborole.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Crisaborole.
Application Note 2: Synthesis of FtsZ Inhibitors from a Difluorobenzamide Scaffold
Background
Filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein involved in bacterial cell division and is a promising target for novel antibiotics. Derivatives of 2,6-difluorobenzamide have been identified as potent inhibitors of FtsZ.[4] While the direct precursor might be 3-hydroxy-2,6-difluorobenzamide, a bromo-difluorobenzaldehyde can be a key starting material for the synthesis of the corresponding benzamide through oxidation to the benzoic acid followed by amidation.
Mechanism of Action of FtsZ Inhibitors
FtsZ inhibitors disrupt the formation of the Z-ring, a structure essential for bacterial cytokinesis. This leads to filamentation of the bacteria and ultimately cell death.
Workflow for FtsZ Inhibitor Synthesis
Quantitative Data: Antibacterial Activity of 2,6-Difluorobenzamide Derivatives
| Compound | Target Organism | MIC (µg/mL)[4] |
| 3-chloroalkoxy derivative 7 | Bacillus subtilis | 0.25-1 |
| 3-chloroalkoxy derivative 7 | Staphylococcus aureus | <10 |
| 3-bromoalkoxy derivative 12 | Bacillus subtilis | 0.25-1 |
| 3-bromoalkoxy derivative 12 | Staphylococcus aureus | <10 |
| 3-alkyloxy derivative 17 | Bacillus subtilis | 0.25-1 |
| 3-alkyloxy derivative 17 | Staphylococcus aureus | <10 |
Experimental Protocol: Synthesis of a 3-Alkoxy-2,6-difluorobenzamide FtsZ Inhibitor
The following is a general protocol for the synthesis of a 3-alkoxy-2,6-difluorobenzamide, starting from a commercially available 3-hydroxy-2,6-difluorobenzamide, which can be conceptually derived from a bromo-difluorobenzaldehyde.
Step 1: O-Alkylation of 3-Hydroxy-2,6-difluorobenzamide
-
To a solution of 3-hydroxy-2,6-difluorobenzamide in a suitable solvent like DMF, add a base such as potassium carbonate.
-
Add the desired alkyl halide (e.g., a bromoalkane) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3-alkoxy-2,6-difluorobenzamide.
Protocols for Starting Material Synthesis
Synthesis of 4-Bromo-2,6-difluorobenzaldehyde[5]
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.
-
Add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF to the LDA solution at -70 °C and stir for 30 minutes.
-
Add N-formylpiperidine dropwise at -70 °C and allow the mixture to warm to 0 °C.
-
Quench the reaction by pouring it into cold water and acidify with 10% HCl.
-
Extract the product with methyl tert-butyl ether.
-
Wash the combined organic phases with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by filtration through silica gel (heptane/dichloromethane 1:1) to yield 4-bromo-2,6-difluorobenzaldehyde.
Synthesis of 2-Bromo-6-fluorobenzaldehyde[6]
-
In a suitable solvent, combine 2-bromo-6-fluorotoluene and hydrobromic acid.
-
Under light conditions, slowly add hydrogen peroxide dropwise and allow the reaction to proceed for 6-24 hours.
-
Wash the reaction solution with saturated sodium sulfite solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-bromo-6-fluorobenzyl bromide.
-
To the 2-bromo-6-fluorobenzyl bromide, add dimethyl sulfoxide (DMSO) and an inorganic compound (e.g., sodium bicarbonate).
-
Heat the reaction to 95 °C for 3-8 hours.
-
Pour the reaction mixture into ice water and extract with an organic solvent.
-
Wash the organic layer with water and saturated brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure and purify the residue by silica gel column chromatography to obtain 2-bromo-6-fluorobenzaldehyde.
Conclusion
Bromo-difluorobenzaldehydes are valuable and versatile building blocks in medicinal chemistry. Although direct applications of this compound are not as prevalent in the literature as its isomers, the synthetic strategies and biological targets outlined in these application notes provide a strong foundation for researchers to explore its potential in drug discovery. The protocols provided for the synthesis of a PDE4 inhibitor and FtsZ inhibitors demonstrate the utility of this class of compounds in developing treatments for inflammatory diseases and bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2-Bromo-4,6-difluorobenzaldehyde in the Synthesis of EGFR Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 2-Bromo-4,6-difluorobenzaldehyde as a key starting material in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. The methodologies described herein are based on established synthetic strategies for creating pyrimidine-based kinase inhibitors, a class of compounds that has shown significant promise in cancer therapy.
Introduction to EGFR and Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] Kinase inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain have emerged as an effective treatment strategy for various cancers, including non-small cell lung cancer.[4][5] Pyrimidine-based scaffolds are a common feature in many clinically approved EGFR inhibitors due to their ability to form key hydrogen bond interactions within the kinase hinge region.[6][7][8]
This compound is a versatile building block for the synthesis of such inhibitors. The presence of the bromine atom allows for facile introduction of various functionalities through cross-coupling reactions, while the aldehyde group provides a handle for further elaboration of the molecule. The fluorine atoms can enhance the binding affinity and modulate the physicochemical properties of the final compound.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network of intracellular events that ultimately lead to cell proliferation and survival. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[9] This triggers the recruitment of adaptor proteins and the activation of several downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[1][9] These pathways regulate gene expression and protein synthesis, driving cell cycle progression and inhibiting apoptosis.[10]
Caption: EGFR Signaling Pathway leading to cell proliferation.
Synthetic Workflow for a Pyrimidine-Based EGFR Inhibitor
The following workflow outlines a general strategy for the synthesis of a pyrimidine-based EGFR inhibitor starting from this compound. This multi-step synthesis involves a key Suzuki coupling to introduce a pyrimidine moiety, followed by reductive amination to install a side chain that can interact with the solvent-exposed region of the kinase.
Caption: General synthetic workflow for an EGFR inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Formyl-3,5-difluorophenyl)pyrimidine (Intermediate 1)
This protocol describes the Suzuki-Miyaura coupling of this compound with a pyrimidine boronic ester.
-
Materials:
-
This compound
-
Pyrimidine-2-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), pyrimidine-2-boronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir under an argon atmosphere for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
-
Protocol 2: Synthesis of the Final EGFR Inhibitor via Reductive Amination
This protocol details the reductive amination of Intermediate 1 with a suitable amine to yield the final product.
-
Materials:
-
Intermediate 1
-
(S)-3-aminopiperidine dihydrochloride
-
Triethylamine (TEA)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in dichloromethane in a round-bottom flask under an argon atmosphere.
-
Add (S)-3-aminopiperidine dihydrochloride (1.1 eq) and triethylamine (2.2 eq). Stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 18 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the final EGFR inhibitor.
-
Data Presentation
The following table summarizes representative biological data for a hypothetical EGFR inhibitor synthesized using the described methods. The data is based on reported values for similar pyrimidine-based EGFR inhibitors.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (IC₅₀, µM) |
| Hypothetical Inhibitor | EGFR (wild-type) | 8.5 | A549 (NSCLC) | 5.9 |
| Hypothetical Inhibitor | EGFR (L858R mutant) | 2.1 | HCC827 (NSCLC) | 1.2 |
| Hypothetical Inhibitor | EGFR (T790M mutant) | 150.2 | H1975 (NSCLC) | 25.6 |
| Erlotinib (Reference) | EGFR (wild-type) | 2.0 | A549 (NSCLC) | 1.1 |
Data is for illustrative purposes and based on published literature for similar compounds.[4][11]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel pyrimidine-based EGFR kinase inhibitors. The protocols provided herein offer a robust framework for the design and synthesis of potent and selective compounds. The multi-step synthesis, employing well-established chemical transformations, allows for the systematic exploration of the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties. Further optimization of the side chain introduced via reductive amination could lead to the discovery of next-generation EGFR inhibitors with improved activity against clinically relevant resistance mutations.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ClinPGx [clinpgx.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-4,6-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,6-difluorobenzaldehyde is a versatile trifunctional synthetic intermediate, possessing an aldehyde group, a bromine atom, and a difluorinated phenyl ring. These features make it an exceptionally valuable starting material for the construction of a wide array of complex heterocyclic compounds. The aldehyde functionality serves as a handle for condensation and cyclization reactions, the bromine atom is ideal for cross-coupling reactions such as the Suzuki-Miyaura coupling, and the fluorine atoms can enhance the metabolic stability and binding affinity of the final molecules, a desirable trait in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of quinolines and pyrazoles, two classes of heterocycles with significant pharmacological importance, using this compound as a key precursor.
Application Note 1: Synthesis of Substituted Quinolines via the Doebner Reaction
Quinolines are a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] The Doebner reaction provides a straightforward and powerful method for synthesizing quinoline-4-carboxylic acids through the condensation of an aniline, an aldehyde, and pyruvic acid.[2] By utilizing this compound, novel quinoline derivatives bearing the 2-bromo-4,6-difluorophenyl substituent can be readily prepared, offering new molecular entities for screening and drug development programs.
Reaction Principle
The reaction proceeds via the initial formation of a Schiff base from the aniline and this compound. This is followed by a reaction with the enol form of pyruvic acid, subsequent intramolecular cyclization, and dehydration to yield the final quinoline-4-carboxylic acid product.[2]
Experimental Protocol: Synthesis of 2-(2-Bromo-4,6-difluorophenyl)-quinoline-4-carboxylic Acid Derivatives
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., aniline, 4-methoxyaniline) (1.0 eq)
-
Pyruvic Acid (3.0 eq)
-
Acetonitrile (ACN)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.5 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the substituted aniline (1.8 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add this compound (2.0 mmol).[2]
-
Add BF₃·OEt₂ (0.5 equiv) to the mixture at room temperature.[2]
-
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour to facilitate Schiff base formation.[2]
-
Addition of Pyruvic Acid: Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.[2]
-
Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.[2]
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]
-
Separate the aqueous layer and extract it twice with EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired quinoline-4-carboxylic acid derivative.
Data Presentation: Representative Doebner Reaction
| Entry | Aniline Derivative | Product Name | Reported Yield (%) | Reference |
| 1 | Aniline | 2-(2-Bromo-4,6-difluorophenyl)-quinoline-4-carboxylic acid | 70-85 | [2] |
| 2 | 4-Methoxyaniline | 2-(2-Bromo-4,6-difluorophenyl)-6-methoxyquinoline-4-carboxylic acid | 70-85 | [2] |
| 3 | 4-Chloroaniline | 6-Chloro-2-(2-Bromo-4,6-difluorophenyl)-quinoline-4-carboxylic acid | 65-80* | [2] |
*Note: Yields are estimated based on typical Doebner reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Doebner reaction pathway for quinoline synthesis.
Caption: Experimental workflow for Doebner reaction.
Application Note 2: Synthesis of Substituted Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are considered privileged scaffolds in medicinal chemistry.[3] They are core components of several marketed drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[4] A common and effective method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl with a hydrazine derivative.[4][5] this compound can be used to generate the necessary carbonyl precursor for cyclization.
Reaction Principle
The synthesis can be achieved via a Knorr-type synthesis or related condensations. A typical route involves the reaction of the aldehyde with a compound containing an active methylene group (like a ketone) to form an α,β-unsaturated ketone (a chalcone). This intermediate then undergoes a cyclocondensation reaction with a hydrazine derivative to form the pyrazole ring.[6]
Experimental Protocol: Synthesis of 1-Phenyl-3-(2-bromo-4,6-difluorophenyl)-5-aryl-1H-pyrazole
Step A: Synthesis of Chalcone Intermediate
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq) and a substituted acetophenone (e.g., acetophenone) (1.0 eq) in ethanol.
-
Reaction: Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (NaOH) dropwise. Stir at room temperature for 4-6 hours.[6]
-
Work-up: Pour the reaction mixture into ice water and acidify with dilute HCl.
-
Isolation: Filter the precipitated solid, wash with water, and dry. The crude chalcone can be purified by recrystallization from ethanol.
Step B: Synthesis of Pyrazole
-
Reaction Setup: Reflux a mixture of the chalcone from Step A (1.0 eq) and phenylhydrazine hydrochloride (1.2 eq) in glacial acetic acid for 6-8 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water.
-
Isolation: The solid product is filtered, washed thoroughly with water, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to yield the pure pyrazole derivative.
Data Presentation: Representative Pyrazole Synthesis
| Entry | Acetophenone Derivative | Product Name | Estimated Yield (%) | Reference |
| 1 | Acetophenone | 1-Phenyl-3-(2-bromo-4,6-difluorophenyl)-5-phenyl-1H-pyrazole | 75-90 | [6] |
| 2 | 4'-Methoxyacetophenone | 1-Phenyl-3-(2-bromo-4,6-difluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole | 75-90 | [6] |
| 3 | 4'-Chloroacetophenone | 1-Phenyl-3-(2-bromo-4,6-difluorophenyl)-5-(4-chlorophenyl)-1H-pyrazole | 70-85* | [6] |
*Note: Yields are estimated based on typical chalcone-based pyrazole syntheses. Actual yields may vary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. longdom.org [longdom.org]
Application Notes and Protocols: 2-Bromo-4,6-difluorobenzaldehyde in the Development of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,6-difluorobenzaldehyde is a key aromatic aldehyde intermediate, poised for significant applications in the synthesis of novel agrochemicals.[1] Its unique substitution pattern, featuring a reactive aldehyde group, a versatile bromine atom for cross-coupling reactions, and two fluorine atoms that can enhance metabolic stability and binding affinity, makes it an attractive starting material for the development of modern fungicides, herbicides, and insecticides.[1][2] This document outlines the application of this compound in the synthesis of a potent class of fungicides: pyrazole carboxamides, which are known to act as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4]
The fungicidal activity of pyrazole carboxamides is well-established, with several commercial products demonstrating their efficacy against a broad spectrum of phytopathogenic fungi.[3][4] The synthesis of these complex molecules often involves the construction of a central pyrazole ring, which is subsequently functionalized. This compound serves as a crucial building block for introducing the substituted phenyl moiety, a common feature in many successful SDHI fungicides.
Application: Synthesis of a Representative Pyrazole Carboxamide Fungicide
This section details a representative synthetic pathway for a hypothetical pyrazole carboxamide fungicide derived from this compound. The subsequent biological activity data is based on structurally similar compounds reported in the literature.[3][5]
Synthetic Scheme
The overall synthesis involves a multi-step process starting with the Knoevenagel condensation of this compound, followed by cyclization to form the pyrazole core, and subsequent amidation to yield the final product.
Caption: Synthetic pathway for a pyrazole carboxamide fungicide.
Biological Activity
The final pyrazole carboxamide product is expected to exhibit potent fungicidal activity by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi.[6][7] This leads to the disruption of the fungal life cycle and ultimately cell death. The in vitro antifungal activity of the target compound against a panel of common phytopathogenic fungi is summarized in the table below. The data is representative of this class of compounds.[3][5]
| Target Fungus | EC50 (µg/mL) | 95% Confidence Interval |
| Rhizoctonia solani | 0.45 | 0.38 - 0.53 |
| Botrytis cinerea | 1.20 | 1.05 - 1.37 |
| Sclerotinia sclerotiorum | 0.85 | 0.72 - 0.99 |
| Alternaria alternata | 2.50 | 2.15 - 2.91 |
| Fusarium graminearum | 3.10 | 2.78 - 3.45 |
Table 1: Representative in vitro antifungal activity of a pyrazole carboxamide fungicide derived from this compound.
Experimental Protocols
Synthesis of the Pyrazole Carboxamide Fungicide
Step 1: Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) and reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product (Intermediate A) can be purified by column chromatography.
Step 2: Cyclization to form the Pyrazole Core
-
Dissolve Intermediate A (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 8-10 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Filter the precipitate, wash with water, and dry to obtain the pyrazolone intermediate (Intermediate B).
Step 3: Chlorination
-
Suspend Intermediate B (1.0 eq) in thionyl chloride (5.0 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 3-4 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude pyrazole acyl chloride (Intermediate C).
Step 4: Amidation
-
Dissolve the desired aniline derivative (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C and add a solution of Intermediate C (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)
-
Prepare stock solutions of the synthesized compound and a commercial standard fungicide (e.g., boscalid) in dimethyl sulfoxide (DMSO).
-
Incorporate various concentrations of the test compounds into potato dextrose agar (PDA) medium.
-
Pour the amended PDA into Petri dishes.
-
Inoculate the center of each plate with a 5 mm mycelial disc of the test fungus.
-
Incubate the plates at 25 ± 1 °C until the mycelial growth in the control plate (containing DMSO without any test compound) reaches the edge of the plate.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony of the control and T is the average diameter of the mycelial colony of the treatment.
-
Determine the EC50 value by probit analysis.
Mechanism of Action: Succinate Dehydrogenase Inhibition
The fungicidal activity of the synthesized pyrazole carboxamide is attributed to its ability to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.
Caption: Inhibition of Succinate Dehydrogenase (Complex II).
By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, the pyrazole carboxamide fungicide blocks the electron transport from succinate to ubiquinone. This inhibition disrupts ATP production, leading to a rapid depletion of cellular energy and ultimately causing fungal cell death.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its application in the preparation of pyrazole carboxamide fungicides, as demonstrated in this representative example, highlights its potential for developing next-generation crop protection agents. The synthetic protocols and bioassay methods described herein provide a solid foundation for researchers and scientists working on the discovery and development of new and effective agrochemicals. Further exploration of this intermediate in the synthesis of other classes of agrochemicals is warranted.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-4,6-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions with 2-Bromo-4,6-difluorobenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for selective functionalization at multiple reactive sites.
Introduction to Reactivity
This compound presents two distinct types of halogen atoms available for nucleophilic aromatic substitution (SNAr). The reactivity of the aromatic ring is enhanced by the electron-withdrawing nature of the aldehyde group and the fluorine atoms, which stabilize the intermediate Meisenheimer complex formed during the reaction. In SNAr reactions, the general order of leaving group ability for halogens is F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and makes the attached carbon atom more electrophilic.[1] Consequently, nucleophilic attack is expected to preferentially occur at the positions occupied by the fluorine atoms.
The aldehyde group directs nucleophilic attack to the ortho and para positions. In this molecule, both fluorine atoms are ortho to the aldehyde, and the bromine atom is also ortho. This substitution pattern makes the C-F bonds particularly susceptible to nucleophilic attack.
Regioselectivity of Substitution
The regioselectivity of nucleophilic attack on the benzaldehyde ring is dictated by the stability of the anionic intermediate (Meisenheimer complex). Attack at the 4- and 6-positions (where the fluorine atoms are located) allows for the delocalization of the negative charge onto the electronegative oxygen atom of the aldehyde group through resonance, which is a significant stabilizing factor. Therefore, it is anticipated that nucleophilic substitution will preferentially occur at the 4- and/or 6-positions, leading to the displacement of one or both fluoride ions, depending on the reaction conditions and the stoichiometry of the nucleophile.
Application Note 1: Substitution with Amines
The reaction of this compound with primary or secondary amines is a valuable method for the synthesis of substituted aminobenzaldehydes, which are key intermediates in the preparation of various heterocyclic compounds and pharmacologically active molecules.
General Reaction Scheme:
Table 1: Representative Conditions for Amination Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product |
| Morpholine | K₂CO₃ | DMSO | 80-100 | 12-24 | 2-Bromo-4-(morpholin-4-yl)-6-fluorobenzaldehyde |
| Piperidine | K₂CO₃ | DMF | 80-100 | 12-24 | 2-Bromo-6-fluoro-4-(piperidin-1-yl)benzaldehyde |
| Aniline | NaH | THF | 60-80 | 18-36 | 2-Bromo-6-fluoro-4-(phenylamino)benzaldehyde |
Experimental Protocol 1: Synthesis of 2-Bromo-4-(morpholin-4-yl)-6-fluorobenzaldehyde
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).[1]
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Bromo-4-(morpholin-4-yl)-6-fluorobenzaldehyde.[1]
Visualization of Experimental Workflow:
Caption: General workflow for amination of this compound.
Application Note 2: Substitution with Alkoxides
The reaction with alkoxides, such as sodium methoxide, allows for the synthesis of alkoxy-substituted benzaldehydes. These compounds are valuable intermediates in the synthesis of natural products and pharmaceuticals.
General Reaction Scheme:
Table 2: Representative Conditions for Alkoxylation Reactions
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product |
| Sodium Methoxide | Methanol | Reflux | 6-12 | 2-Bromo-6-fluoro-4-methoxybenzaldehyde |
| Sodium Ethoxide | Ethanol | Reflux | 6-12 | 2-Bromo-4-ethoxy-6-fluorobenzaldehyde |
| Potassium tert-butoxide | THF | Room Temp | 1-4 | 2-Bromo-4-(tert-butoxy)-6-fluorobenzaldehyde |
Experimental Protocol 2: Synthesis of 2-Bromo-6-fluoro-4-methoxybenzaldehyde
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add sodium methoxide (1.1 to 1.5 eq) portion-wise at room temperature.[1]
-
Stir the reaction mixture at reflux, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the addition of water.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[1]
-
Purify the resulting residue by flash chromatography to yield 2-bromo-6-fluoro-4-methoxybenzaldehyde.
Visualization of Reaction Mechanism:
Caption: General mechanism for SNAr on this compound.
Application Note 3: Substitution with Thiols
Thiolates are excellent nucleophiles for SNAr reactions, leading to the formation of aryl thioethers. These products have applications in materials science and as intermediates in the synthesis of sulfur-containing heterocycles.
General Reaction Scheme:
Table 3: Representative Conditions for Thiolation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product |
| Thiophenol | K₂CO₃ | DMF | 60-80 | 12-24 | 2-Bromo-6-fluoro-4-(phenylthio)benzaldehyde |
| Ethanethiol | Et₃N | DMSO | 60 | 24-72 | 2-Bromo-4-(ethylthio)-6-fluorobenzaldehyde |
| 4-Methylthiophenol | Cs₂CO₃ | Acetonitrile | 50 | 8-16 | 2-Bromo-6-fluoro-4-(p-tolylthio)benzaldehyde |
Experimental Protocol 3: Synthesis of 2-Bromo-6-fluoro-4-(phenylthio)benzaldehyde
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add thiophenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Bromo-6-fluoro-4-(phenylthio)benzaldehyde.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols: The Strategic Use of 2-Bromo-4,6-difluorobenzaldehyde in the Synthesis of Novel Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4,6-difluorobenzaldehyde is a versatile building block in the synthesis of advanced organic electronic materials. Its unique combination of a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and electron-withdrawing fluorine substituents allows for the precise tuning of molecular architecture and electronic properties. This document provides detailed application notes and experimental protocols for the synthesis of organic semiconductor precursors from this compound via Knoevenagel condensation and Wittig olefination. A subsequent hypothetical polymerization protocol to yield a donor-acceptor conjugated polymer is also described. These methods offer pathways to novel materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Introduction
The design and synthesis of novel π-conjugated organic materials are central to the advancement of organic electronics. The electronic properties of these materials, such as charge carrier mobility and HOMO/LUMO energy levels, are intrinsically linked to their molecular structure. This compound offers a strategic entry point for the synthesis of tailored organic semiconductors. The aldehyde functionality serves as a handle for extending the π-conjugation through various condensation and olefination reactions. The bromine atom provides a reactive site for subsequent polymerization or functionalization via cross-coupling reactions, such as Suzuki or Stille coupling. Furthermore, the fluorine atoms can enhance the electron-accepting properties of the resulting molecule and improve the stability and performance of organic electronic devices.
This application note details two primary synthetic routes starting from this compound to generate key intermediates for organic semiconductors.
Data Presentation
| Property | Hypothetical Value |
| Hole Mobility (μh) | > 1.0 cm²/Vs |
| Electron Mobility (μe) | 0.1 - 0.5 cm²/Vs |
| On/Off Ratio | > 10⁶ |
| HOMO Level | -5.4 eV |
| LUMO Level | -3.6 eV |
| Optical Bandgap (Eg) | 1.8 eV |
Experimental Protocols
Protocol 1: Synthesis of an α,β-Unsaturated Ketone via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield a conjugated enone.[1] This reaction is a powerful tool for extending the π-system of an aromatic aldehyde.
Reaction Scheme:
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1M)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold 1M hydrochloric acid to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to afford the purified (2-Bromo-4,6-difluorophenyl)methylene-malononitrile.
-
Dry the product under vacuum.
Protocol 2: Synthesis of a Stilbene Derivative via Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide.[2][3] This reaction allows for the introduction of a vinyl group, extending the conjugation of the aromatic core.
Reaction Scheme:
Materials:
-
(4-Methoxybenzyl)triphenylphosphonium chloride
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Ylide Preparation: In a flame-dried 250 mL two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend (4-methoxybenzyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF (80 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the suspension. The mixture will turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 1 hour.
-
Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (20 mL).
-
Add the aldehyde solution dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired stilbene derivative.
Protocol 3: Hypothetical Synthesis of a Donor-Acceptor Polymer via Suzuki Coupling
The bromine atom on the synthesized precursors can be utilized for polymerization through cross-coupling reactions. The following is a hypothetical protocol for a Suzuki coupling polymerization to form a donor-acceptor type conjugated polymer.
Reaction Scheme:
Materials:
-
Stilbene derivative from Protocol 2 (Monomer 1)
-
A diboronic ester-functionalized donor monomer (e.g., a distannylthiophene derivative for Stille coupling) (Monomer 2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Aliquat 336
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
In a Schlenk tube, add the stilbene derivative (Monomer 1, 1.0 eq), the diboronic ester monomer (Monomer 2, 1.0 eq), Pd₂(dba)₃ (0.015 eq), and P(o-tol)₃ (0.06 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, an aqueous solution of K₃PO₄ (3 M), and Aliquat 336.
-
Heat the mixture to 90°C and stir vigorously for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into a stirring solution of methanol.
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to extract the desired polymer fraction.
-
Concentrate the chloroform fraction and precipitate the polymer into methanol.
-
Collect the final polymer by filtration and dry under vacuum.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel organic semiconductors. The protocols outlined in this application note, based on established Knoevenagel and Wittig reactions, provide clear pathways to extend the π-conjugation of this core structure. The resulting bromo-functionalized intermediates are primed for subsequent polymerization via cross-coupling reactions, enabling the creation of advanced donor-acceptor conjugated polymers. The strategic incorporation of fluorine atoms is anticipated to enhance the performance and stability of resulting electronic devices, making this compound a key building block for the next generation of organic electronic materials.
References
Step-by-step synthesis of 2-Bromo-4,6-difluorobenzaldehyde from 1-bromo-3,5-difluorobenzene
Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Bromo-4,6-difluorobenzaldehyde from 1-bromo-3,5-difluorobenzene. This synthesis is a key transformation in the production of various pharmaceutical and agrochemical intermediates. The described method utilizes an ortho-lithiation of 1-bromo-3,5-difluorobenzene, followed by formylation, a reliable and efficient route to the desired product.
Audience: This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Users should have a foundational understanding of synthetic organic chemistry techniques and safety protocols.
Reaction Overview
The synthesis proceeds via a two-step, one-pot reaction. The first step involves the regioselective ortho-lithiation of 1-bromo-3,5-difluorobenzene using a strong, non-nucleophilic base, Lithium diisopropylamide (LDA). The resulting aryllithium intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF) or N-formylpiperidine, to yield the target aldehyde, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with this synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | 1-bromo-3,5-difluorobenzene | N/A |
| Final Product | This compound | N/A |
| Molecular Formula | C₇H₃BrF₂O | [1] |
| Molecular Weight | 221.00 g/mol | [1] |
| Reported Yield | 78% | [1] |
| Purity | High (after chromatography) | [1] |
Experimental Protocol
This protocol is based on established literature procedures for the ortho-formylation of substituted aromatic compounds.[1][2][3]
Materials and Reagents:
-
1-bromo-3,5-difluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)
-
N,N-dimethylformamide (DMF) or N-formylpiperidine
-
Acetic Acid or 10% Hydrochloric Acid (HCl)
-
Ethyl acetate or Methyl tert-butyl ether
-
Water (deionized)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel (for chromatography)
-
Heptane
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78°C)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-3,5-difluorobenzene (0.1 mmol) in 120 ml of anhydrous tetrahydrofuran (THF).[1]
-
Cooling: Cool the solution to a low temperature, between -70°C and -78°C, using a suitable cooling bath.[1][3]
-
Lithiation: While maintaining the low temperature, slowly add a 2 M solution of Lithium diisopropylamide (LDA) (55 ml, 0.11 mmol) to the stirred solution.[1] Stir the resulting mixture at this temperature for 30 minutes to ensure complete formation of the aryllithium intermediate.[1]
-
Formylation: In a separate flask, prepare a solution of the formylating agent (N,N-dimethylformamide or N-formylpiperidine) in anhydrous THF. Slowly add this solution dropwise to the reaction mixture, ensuring the temperature remains at -70°C to -78°C.[1][3] After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 30 minutes to 3 hours.[1][3]
-
Warming: Allow the reaction mixture to warm to 0°C.[1]
-
Quenching: Quench the reaction by pouring the mixture into cold water or a cold solution of acetic acid or 10% HCl.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with an organic solvent such as ethyl acetate or methyl tert-butyl ether.[1]
-
Washing: Combine the organic layers and wash them with water.[1]
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: The resulting crude residue can be purified by filtration through a pad of silica gel, eluting with a mixture of heptane and dichloromethane (1:1) to yield the pure this compound.[1] A 78% yield has been reported for this final step.[1]
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Application Notes and Protocols: Kornblum Oxidation for the Preparation of 2-Bromo-6-fluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-6-fluorobenzaldehyde is a key building block in organic synthesis, particularly for the preparation of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a bromine and a fluorine atom ortho to the aldehyde group, makes it a versatile precursor for a range of chemical transformations. The Kornblum oxidation provides a reliable and efficient method for the synthesis of aldehydes from the corresponding benzylic halides. This application note details the preparation of 2-bromo-6-fluorobenzaldehyde via the Kornblum oxidation of 2-bromo-6-fluorobenzyl bromide, offering a robust protocol for laboratory and potential scale-up applications.
The overall synthesis is a two-step process starting from 2-bromo-6-fluorotoluene. The first step involves the radical bromination of the benzylic methyl group to yield 2-bromo-6-fluorobenzyl bromide. The subsequent Kornblum oxidation utilizes dimethyl sulfoxide (DMSO) as both the solvent and the oxidant, in the presence of a mild inorganic base, to convert the benzyl bromide to the desired aldehyde.[1] This method is advantageous due to its operational simplicity, relatively low cost, and the high purity of the final product.[2]
Physicochemical Properties and Safety Information of Reagents
A comprehensive understanding of the properties and hazards associated with the reagents is crucial for safe and effective experimentation.
| Chemical Name | Formula | MW ( g/mol ) | MP (°C) | BP (°C) | Hazards |
| 2-Bromo-6-fluorobenzyl bromide | C₇H₅Br₂F | 267.92 | N/A | 128-131 (25 Torr) | Lachrymator, skin and eye irritant |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 18.5 | 189 | Combustible liquid, readily absorbed through skin |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 50 (dec.) | N/A | Mild irritant |
| Potassium carbonate | K₂CO₃ | 138.21 | 891 | N/A | Skin and eye irritant |
| 2-Bromo-6-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 43-47 | N/A | Harmful if swallowed, skin and eye irritant |
Experimental Protocols
The following protocols are based on established procedures for the Kornblum oxidation of 2-bromo-6-fluorobenzyl bromide.[2]
Materials and Equipment:
-
2-bromo-6-fluorobenzyl bromide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Organic solvents for extraction (e.g., ethyl acetate, petroleum ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol 1: Kornblum Oxidation using Sodium Bicarbonate
-
To a solution of 2-bromo-6-fluorobenzyl bromide in dimethyl sulfoxide (DMSO), add sodium bicarbonate (NaHCO₃).
-
Heat the reaction mixture to 95°C and maintain this temperature for 3 to 8 hours, with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain 2-bromo-6-fluorobenzaldehyde.
Protocol 2: Kornblum Oxidation using Potassium Carbonate
-
Dissolve 2-bromo-6-fluorobenzyl bromide in dimethyl sulfoxide (DMSO).
-
Add potassium carbonate (K₂CO₃) to the solution.
-
Heat the mixture to 85°C and stir for approximately 8 hours.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts with water and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography.
Data Presentation
The following table summarizes the quantitative data from various experimental conditions reported for the Kornblum oxidation of 2-bromo-6-fluorobenzyl bromide.
| Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Eluent (Ethyl Acetate:Petroleum Ether) | Reference |
| Sodium Bicarbonate | 95 | 12 | 70.8 | 99.7 | 1:28 | [2] |
| Potassium Carbonate | 85 | 8 | 58.4 | 99.7 | 1:20 | [2] |
| Potassium Bicarbonate | 100 | 15 | 68.7 | 99.7 | 1:30 | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 2-bromo-6-fluorobenzaldehyde.
Kornblum Oxidation Mechanism
Caption: The reaction mechanism of the Kornblum oxidation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions for 2-Bromo-4,6-difluorobenzaldehyde
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions of 2-Bromo-4,6-difluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges and optimization strategies for the cross-coupling of this compound, an electron-deficient aryl bromide which can present unique opportunities and challenges.
Section 1: General Issues & Low Yield
Q1: My cross-coupling reaction with this compound is resulting in a very low or no product yield. What are the first troubleshooting steps?
A1: A low or non-existent yield is a common issue that can often be resolved with a systematic check of your reagents and reaction setup.[1][2]
-
Reagent Quality: Ensure all starting materials, especially the organoboron coupling partner (e.g., boronic acid or ester), are pure. Boronic acids can degrade over time, and electron-deficient ones can be susceptible to protodeboronation.[2] Use anhydrous and degassed solvents, as both oxygen and water can deactivate the catalyst.[2]
-
Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst and any phosphine ligands.[2][3] Ensure your reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen) through several vacuum/backfill cycles or by sparging the solvent.[2][3]
-
Catalyst Activity: The palladium source and ligands are crucial. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[3] If this step is inefficient, the catalytic cycle will not initiate.[3] Ensure your catalyst and ligands are fresh and have been stored correctly.[2] The formation of palladium black is a common sign of catalyst decomposition.[3][4]
-
Reaction Temperature: The temperature may be too low for efficient oxidative addition, which is often the rate-determining step.[3] Conversely, excessively high temperatures can lead to catalyst decomposition and side reactions involving the sensitive aldehyde group.[3]
Q2: My reaction mixture turns black shortly after heating, and the reaction stalls. What does this indicate?
A2: The formation of a black precipitate, known as palladium black, indicates the decomposition and aggregation of the active Pd(0) catalyst into an inactive form.[3][4] This is a common failure mode in cross-coupling reactions.
-
Causes:
-
Presence of Oxygen: This is the most frequent cause. Rigorous degassing of solvents and maintaining a strict inert atmosphere is the primary solution.[3]
-
Ligand Dissociation/Oxidation: If the phosphine ligand is not robust enough or is present in an insufficient amount, the "naked" Pd(0) species can aggregate.[3] Phosphine ligands are also susceptible to oxidation.[2]
-
High Temperature: Excessive heat can accelerate the decomposition process.[3]
-
-
Solutions:
-
Improve inert gas technique (e.g., use freeze-pump-thaw cycles for degassing).[3]
-
Use more stable and bulky, electron-rich ligands (e.g., biaryl phosphine ligands like SPhos or XPhos) that form more robust complexes with palladium.[5]
-
Increase the ligand-to-palladium ratio (e.g., 2:1 or higher).[3]
-
Optimize the reaction to run at the lowest effective temperature.[3]
-
Section 2: Component Selection & Optimization
Q3: How do I select the optimal catalyst system (palladium source and ligand) for this compound?
A3: The substrate is an electron-deficient aryl bromide. While the C-Br bond is activated towards oxidative addition, the choice of ligand is critical for stabilizing the catalyst and facilitating the subsequent steps.
-
Palladium Source: Standard Pd(0) sources like Pd(PPh₃)₄ or Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) are common starting points.[6] Modern, pre-formed catalysts (precatalysts) that generate the active LPd(0) species reliably are often preferred for difficult couplings.[3][7]
-
Ligand Selection: The reactivity order for aryl halides is generally I > Br > OTf >> Cl.[6][8] For aryl bromides, especially electron-deficient ones, a variety of ligands can be effective. However, bulky, electron-rich phosphine ligands are often used to improve reaction rates and catalyst stability.[5][9] Consider screening ligands like PPh₃ (triphenylphosphine), P(tBu)₃ (tri-tert-butylphosphine), or more advanced biaryl phosphine ligands (e.g., Buchwald ligands) for challenging cases.[5]
Q4: Which base and solvent combination is best for this coupling?
A4: The choice of base and solvent is highly interdependent and crucial for success. The base activates the organoboron reagent for transmetalation but can also promote side reactions.[8][10]
-
Bases: The strength of the base can significantly impact the reaction.
-
Strong Bases (e.g., NaOtBu, LHMDS): While effective in many couplings, they might be too harsh for the aldehyde functional group, leading to side reactions.[7]
-
Inorganic Carbonates/Phosphates (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are commonly used and represent a good starting point. K₃PO₄ is often a reliable choice.[1]
-
Fluoride Sources (e.g., KF, CsF): Can be effective, particularly in preventing side reactions like protodeboronation.[10]
-
-
Solvents: Anhydrous, degassed solvents are mandatory.
The optimal combination often requires empirical screening. Below is a table summarizing potential starting points for optimization.
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (More Forcing) | Potential Issues to Monitor |
| Base | K₃PO₄ (Potassium Phosphate) | K₂CO₃ (Potassium Carbonate) | Cs₂CO₃ (Cesium Carbonate) | Aldehyde stability, Protodeboronation |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | DMF (anhydrous) | Reagent solubility, Catalyst stability |
| Temperature | 80 °C | 90 °C | 100-110 °C | Catalyst decomposition, Side reactions |
| Catalyst Loading | 1-2 mol% | 2-3 mol% | 5 mol% | Cost, Formation of byproducts |
Q5: I am observing significant amounts of side products. What are they and how can I minimize them?
A5: Besides catalyst decomposition, two common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid/ester group with a hydrogen atom, consuming your nucleophile. It is often promoted by excess water or base, especially with electron-deficient boronic acids.[2]
-
Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid partner (R-B(OH)₂ → R-R). It is primarily caused by the presence of oxygen.[2]
-
Mitigation: The most effective solution is rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere throughout the reaction.[2]
-
Experimental Protocols & Visual Guides
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the cross-coupling of this compound. Optimization of the specific boronic acid, base, ligand, and solvent is likely necessary.
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.) if not using a pre-formed catalyst. Add these to the reaction vessel.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio) via syringe. The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed vessel in a pre-heated oil bath or heating mantle set to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.
Diagrams and Workflows
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Caption: Logical relationships between key reaction parameters and outcomes.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. wwjmrd.com [wwjmrd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Troubleshooting low conversion rates in 2-Bromo-4,6-difluorobenzaldehyde reactions
Welcome to the technical support center for troubleshooting reactions involving 2-Bromo-4,6-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions to achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during reactions with this compound, providing potential causes and recommended solutions in a question-and-answer format.
General Issues
Q1: My reaction with this compound is showing low or no conversion. What are the primary factors to investigate?
A1: Low conversion rates can stem from several factors. Systematically evaluate the following:
-
Reagent Quality: Ensure the aldehyde is pure and free from degradation. Impurities can interfere with the reaction.
-
Anhydrous Conditions: Many reactions involving organometallics (e.g., Grignard) or sensitive catalysts are highly susceptible to moisture. Ensure all glassware is flame-dried, and solvents are rigorously dried and degassed.[1]
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition or side reactions. Experiment with a temperature gradient to find the optimal condition.
-
Inert Atmosphere: For oxygen-sensitive reactions, such as palladium-catalyzed couplings, ensure the reaction is conducted under a consistently inert atmosphere (e.g., Nitrogen or Argon).[1]
Specific Reaction Troubleshooting
Suzuki-Miyaura Coupling
Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. How can I improve the conversion?
A2: Low yields in Suzuki-Miyaura couplings with this substrate are often related to catalyst deactivation, inefficient transmetalation, or side reactions. Consider the following troubleshooting steps:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often effective for activating aryl bromides.[2]
-
Base Selection: The strength and solubility of the base are crucial for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base is often dependent on the specific boronic acid and solvent used.
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can be minimized by ensuring thorough degassing of solvents and maintaining a strict inert atmosphere.
-
Protodeboronation: This occurs when the boronic acid reacts with trace water or acidic protons. Use fresh boronic acid and anhydrous conditions.
-
Hydrodehalogenation (Debromination): The replacement of the bromine atom with hydrogen can occur, especially at higher temperatures. Consider lowering the reaction temperature and extending the reaction time.[3]
-
Illustrative Suzuki-Miyaura Coupling Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (2 mol%) | None |
| Base | K₃PO₄ (2 equiv.) | Cs₂CO₃ (2 equiv.) | K₂CO₃ (2 equiv.) |
| Solvent | Toluene/H₂O (10:1) | 1,4-Dioxane | DMF |
| Temperature | 100 °C | 90 °C | 110 °C |
| Typical Yield | High | Moderate to High | Variable |
Note: This data is illustrative and optimization is recommended for each specific substrate combination.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Wittig Reaction
Q3: My Wittig reaction with this compound is resulting in a low yield of the desired alkene. What are the common pitfalls?
A3: Low yields in Wittig reactions often point to issues with ylide formation or the reactivity of the aldehyde.
-
Inefficient Ylide Formation: The strength of the base used to deprotonate the phosphonium salt is crucial. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required. Ensure the base is fresh and handled under anhydrous conditions.
-
Moisture: Wittig reagents are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents are essential.
-
Steric Hindrance: The ortho-bromo and -fluoro substituents on the benzaldehyde can create steric hindrance, potentially slowing the reaction.[4] It may be necessary to use a less hindered phosphonium ylide or a more reactive one.
-
Side Reactions: The electron-withdrawing nature of the fluorine atoms can influence the aldehyde's reactivity.[5] Ensure the ylide is formed cleanly to avoid side reactions.
Illustrative Wittig Reaction Parameters:
| Parameter | For Non-Stabilized Ylide | For Stabilized Ylide |
| Phosphonium Salt | Methyltriphenylphosphonium bromide | (Carbethoxymethylene)triphenylphosphorane |
| Base | n-Butyllithium (n-BuLi) | Triethylamine (Et₃N) or K₂CO₃ |
| Solvent | Anhydrous THF or Diethyl Ether | Dichloromethane (DCM) or Toluene |
| Temperature | -78 °C to room temperature | Room temperature to reflux |
| Typical Yield | Moderate to High | High |
Note: This data is illustrative and optimization is recommended for each specific substrate combination.
Experimental Workflow for a Typical Wittig Reaction
Grignard Reaction
Q4: I am having trouble with the Grignard reaction, either in forming the Grignard reagent from a related aryl bromide or in reacting an external Grignard reagent with this compound. What should I check?
A4: Grignard reactions demand strict anhydrous conditions. Low yields or failure are almost always traced back to a few key areas.
-
Grignard Reagent Formation:
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide. Activate it by crushing the turnings, using a crystal of iodine, or a small amount of 1,2-dibromoethane.[6]
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential. THF is often preferred for less reactive aryl halides.[7]
-
-
Reaction with the Aldehyde:
-
Anhydrous Conditions: The aldehyde and all equipment must be completely dry. Any moisture will quench the Grignard reagent.
-
Slow Addition: Add the aldehyde solution to the Grignard reagent slowly, especially at the beginning, to control the exothermic reaction.
-
Side Reactions: Wurtz-type coupling of the Grignard reagent can occur, especially at higher temperatures.[6]
-
Illustrative Grignard Reaction Conditions:
| Parameter | Grignard Formation | Reaction with Aldehyde |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether or THF |
| Initiation | Iodine crystal or 1,2-dibromoethane | N/A |
| Temperature | Gentle reflux | 0 °C to room temperature |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
| Workup | N/A | Saturated NH₄Cl (aq) |
Note: This data is illustrative and optimization is recommended for each specific substrate combination.
Decision Tree for Troubleshooting Grignard Reactions
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Wittig Reaction (using n-BuLi)
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel under an inert atmosphere, add the phosphonium salt (1.1 equiv.) and anhydrous THF.
-
Ylide Formation: Cool the suspension to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 equiv.) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at this temperature.
-
Aldehyde Addition: In a separate flame-dried flask, dissolve this compound (1.0 equiv.) in anhydrous THF. Add this solution dropwise to the ylide solution at -78 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter, concentrate, and purify the crude product by column chromatography.
General Protocol for Grignard Reaction with an External Grignard Reagent
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer under an inert atmosphere, add the Grignard reagent solution (e.g., Phenylmagnesium bromide in THF, 1.2 equiv.).
-
Aldehyde Addition: In a separate flame-dried flask, dissolve this compound (1.0 equiv.) in anhydrous THF. Transfer this solution to the dropping funnel.
-
Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add the aldehyde solution dropwise, maintaining the temperature below 5 °C. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench with saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter, concentrate, and purify the crude product by column chromatography.
References
How to avoid side product formation in the synthesis of 2-Bromo-4,6-difluorobenzaldehyde derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Bromo-4,6-difluorobenzaldehyde and its derivatives. The primary focus is on minimizing and avoiding the formation of side products.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired this compound Product
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Question: My reaction is resulting in a low yield of the target this compound. What are the possible reasons and how can I improve the yield?
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Answer: Low yields can stem from several factors, primarily related to the efficiency of the ortho-lithiation and formylation steps. Here are the key areas to investigate:
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Incomplete Lithiation: The formation of the lithiated intermediate is critical. Ensure all reagents and glassware are scrupulously dry, as organolithium reagents are extremely sensitive to moisture. The choice of base and reaction temperature is also crucial.
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Inefficient Formylation: The reactivity of the formylating agent can significantly impact the yield. N,N-Dimethylformamide (DMF) is commonly used, but other reagents like N-formylpiperidine can sometimes offer better results.
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Side Reactions: The formation of side products will naturally decrease the yield of the desired product. Refer to the specific troubleshooting sections below for guidance on minimizing these.
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Work-up and Purification Losses: Product can be lost during the aqueous work-up and subsequent purification steps. Ensure efficient extraction with a suitable organic solvent and optimize your purification technique (e.g., column chromatography).
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Issue 2: Formation of the Isomeric 4-Bromo-2,6-difluorobenzaldehyde
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Question: I am observing the formation of the 4-bromo-2,6-difluorobenzaldehyde isomer as a significant side product. How can I improve the regioselectivity of the formylation?
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Answer: The formation of the 4-bromo isomer indicates a lack of regioselectivity during the ortho-lithiation of the 1-bromo-3,5-difluorobenzene starting material. The fluorine atoms are ortho-directing, and the bromine is also ortho, para-directing. Controlling the position of lithiation is key.
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Choice of Base: The choice of the lithium base can influence the regioselectivity. Lithium diisopropylamide (LDA) is a bulky base that can favor lithiation at the less sterically hindered position.[1][2]
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Temperature Control: Maintaining a very low temperature (typically -78 °C) during the lithiation step is critical to ensure kinetic control and prevent isomerization or competing reactions.[2]
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Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Tetrahydrofuran (THF) is a common choice for these reactions.[1][2]
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Issue 3: Presence of Debrominated Side Products
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Question: My analysis shows the presence of 3,5-difluorobenzaldehyde in the product mixture. What is causing the loss of the bromine atom?
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Answer: The formation of debrominated products suggests a competing reaction pathway where the bromine atom is lost.
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Excess Organolithium Reagent: Using a significant excess of the organolithium reagent (e.g., n-BuLi or LDA) can lead to bromine-lithium exchange, followed by quenching with a proton source during work-up to give the debrominated aldehyde.
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Reaction Temperature: Allowing the reaction to warm prematurely can also promote side reactions, including debromination.
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Issue 4: Formation of Di-formylated or Other Over-reacted Products
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Question: I am observing the formation of products with a higher molecular weight than my target compound, suggesting over-reaction. How can I prevent this?
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Answer: The formation of di-formylated or other over-reacted products is often due to an excess of the formylating agent or prolonged reaction times.
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Stoichiometry: Carefully control the stoichiometry of the formylating agent (e.g., DMF). A slight excess is often used, but a large excess should be avoided.
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Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS) and quench the reaction as soon as the starting material is consumed.
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Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and effective method is the ortho-lithiation of 1-bromo-3,5-difluorobenzene, followed by formylation. This involves the use of a strong lithium base, such as lithium diisopropylamide (LDA), to selectively deprotonate the position ortho to one of the fluorine atoms, followed by the introduction of the aldehyde group using a formylating agent like N,N-dimethylformamide (DMF).
Q2: What are the critical parameters to control to minimize side product formation?
A2: The following parameters are critical for a successful and selective synthesis:
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Anhydrous Conditions: All glassware, solvents, and reagents must be completely dry to prevent the quenching of the organolithium intermediates.
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Low Temperature: The lithiation step must be carried out at very low temperatures (e.g., -78 °C) to ensure kinetic control and minimize side reactions.
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Stoichiometry: Precise control of the molar ratios of the lithium base and the formylating agent is essential to avoid under- or over-reaction.
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Reaction Time: Careful monitoring of the reaction progress is necessary to determine the optimal reaction time.
Q3: What are the best practices for purifying the final product?
A3: Purification of this compound is typically achieved by column chromatography on silica gel.[1][2] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used. The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: Effect of Reaction Parameters on Product Distribution (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Base | n-BuLi/TMEDA | LDA | LTMP |
| Temperature | -40 °C | -78 °C | -78 °C |
| Formylating Agent | DMF | DMF | N-Formylpiperidine |
| Yield of this compound | Moderate | High | High |
| Formation of 4-Bromo Isomer | Significant | Low | Very Low |
| Debromination | Present | Minimal | Minimal |
Note: This table is illustrative and actual results may vary depending on specific experimental conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound via Ortho-lithiation and Formylation
This protocol is a general guideline and may require optimization.
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Preparation of the Lithiating Agent (LDA):
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To a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq.) dropwise.
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Stir the solution at -78 °C for 30 minutes.
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Lithiation of 1-bromo-3,5-difluorobenzene:
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To the freshly prepared LDA solution, add a solution of 1-bromo-3,5-difluorobenzene (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
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Stir the reaction mixture at -78 °C for 1-2 hours.
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Formylation:
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Add N,N-dimethylformamide (DMF) (1.2 eq.) dropwise to the reaction mixture at -78 °C.
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Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.
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Work-up and Purification:
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common side product formation issues.
References
Purification techniques for crude 2-Bromo-4,6-difluorobenzaldehyde reaction products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromo-4,6-difluorobenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction product?
The most common impurities depend on the synthetic route used. For the formylation of 1-bromo-3,5-difluorobenzene, the primary impurities are typically:
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Unreacted Starting Material: 1-Bromo-3,5-difluorobenzene is often a major impurity.
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Isomeric Byproducts: While the formylation is generally regioselective, small amounts of other isomers may be formed.
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Over-oxidation Products: Depending on the reaction conditions, some of the aldehyde may be oxidized to the corresponding carboxylic acid (2-Bromo-4,6-difluorobenzoic acid).
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Solvent Residues: Residual solvents from the reaction and workup (e.g., THF, diethyl ether, ethyl acetate) are common.
Q2: What are the recommended purification techniques for this compound?
The most effective purification techniques for this compound are:
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Column Chromatography: Generally the most reliable method for separating the product from starting materials and byproducts.
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Recrystallization: A good method for removing minor impurities if a suitable solvent system is found.
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Purification via Bisulfite Adduct: A classical and highly selective method for purifying aldehydes.[1][2][3]
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Vacuum Distillation: Can be effective for separating compounds with sufficiently different boiling points.
Q3: How can I assess the purity of my this compound sample?
Standard analytical techniques for purity assessment include:
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Gas Chromatography (GC): A sensitive method for detecting volatile impurities.[4]
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High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main compound and non-volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to identify the compound and detect impurities with distinct signals.
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Melting Point Analysis: A sharp melting range close to the literature value indicates high purity.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the product from impurities.
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Possible Cause: The solvent system (eluent) is not optimal.
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Solution:
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TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the one that gives the best separation between your product and the impurities. Aim for an Rf value of 0.2-0.3 for the product.
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Solvent Gradient: If a single solvent system is ineffective, use a gradient elution. Start with a non-polar solvent and gradually increase the polarity.
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Column Packing: Ensure the column is packed properly to avoid channeling.
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Issue 2: The compound is not eluting from the column.
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Possible Cause: The eluent is not polar enough.
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Solution: Gradually increase the polarity of the eluent. If the compound is still not eluting, consider using a stronger solvent system.
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
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Possible Cause: The solution is supersaturated with the compound or impurities, or the boiling point of the solvent is higher than the melting point of the compound.
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Solution:
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Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
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Change Solvent System: Use a solvent with a lower boiling point or a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).
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Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.
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Issue 2: Low recovery of the purified product.
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Possible Cause: Too much solvent was used, the solution was not cooled sufficiently, or the crystals were washed with a solvent that was not cold enough.
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Solution:
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Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the crude product.
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Sufficient Cooling: Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize crystal formation.
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Cold Wash: Wash the collected crystals with a small amount of ice-cold solvent.
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Purification via Bisulfite Adduct
Issue 1: The bisulfite adduct does not precipitate.
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Possible Cause: The concentration of the aldehyde is too low, or the reaction has not gone to completion.
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Solution:
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Concentrate the Solution: If the aldehyde is in a dilute solution, carefully remove some of the solvent.
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Increase Reaction Time: Allow the mixture to stir for a longer period.
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Fresh Reagent: Ensure you are using a freshly prepared saturated solution of sodium bisulfite.
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Issue 2: Low yield of the regenerated aldehyde.
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Possible Cause: Incomplete regeneration from the adduct or loss during extraction.
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Solution:
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Ensure Basicity: Make sure the pH is sufficiently basic (pH > 12) to fully regenerate the aldehyde.
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Thorough Extraction: Extract the aqueous layer multiple times with an organic solvent to ensure complete recovery of the product.
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Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Technique | Purity Achieved (Typical) | Yield (Typical) | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-80% | High resolution, applicable to a wide range of impurities. | Can be time-consuming and requires significant solvent usage. |
| Recrystallization | >99% (if successful) | 50-70% | Simple, can yield very pure product. | Finding a suitable solvent can be challenging; may not remove all impurities. |
| Bisulfite Adduct | >99% | 70-90% | Highly selective for aldehydes, excellent for removing non-aldehyde impurities.[1][3] | Requires an additional reaction and regeneration step. |
| Vacuum Distillation | 95-98% | 60-80% | Good for separating volatile impurities. | Requires specialized equipment; potential for thermal decomposition if not controlled properly. |
Experimental Protocols
Protocol 1: Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
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Elution: Begin eluting with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate, starting with a low concentration of ethyl acetate). Gradually increase the polarity of the eluent to elute the product.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, test various solvents (e.g., ethanol, isopropanol, hexane, or mixtures like ethanol/water) to find one that dissolves the crude product when hot but gives good crystal formation upon cooling.
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
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Drying: Dry the crystals under vacuum.
Protocol 3: Purification via Bisulfite Adduct Formation
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Adduct Formation: Dissolve the crude product in a suitable solvent (e.g., ethanol or methanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The bisulfite adduct should precipitate as a white solid.[2]
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Isolation of Adduct: Collect the solid adduct by filtration and wash it with a small amount of cold ethanol and then diethyl ether.
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Regeneration of Aldehyde: Suspend the adduct in water and add a strong base (e.g., saturated sodium carbonate or sodium hydroxide solution) until the solution is basic.
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Extraction: Extract the regenerated aldehyde with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Workup: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
Technical Support Center: Improving Catalyst Performance in Reactions with 2-Bromo-4,6-difluorobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4,6-difluorobenzaldehyde in catalytic reactions. The following sections address common issues related to catalyst stability and activity, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound showing low conversion or stalling completely?
A1: Low or no conversion in cross-coupling reactions involving this compound can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions. The electron-withdrawing nature of the two fluorine atoms and the aldehyde group can influence the reactivity of the C-Br bond.
Common causes include:
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Catalyst Inactivity or Degradation: The palladium catalyst, particularly Pd(0) species, is sensitive to air and moisture. Improper storage or handling can lead to oxidation and loss of activity. Additionally, the phosphine ligands used to stabilize the catalyst can degrade over time.
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Inefficient Oxidative Addition: While the electron-deficient nature of the aromatic ring should favor oxidative addition, other factors like sterically hindering ligands or inappropriate solvent choice can impede this crucial first step of the catalytic cycle.
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Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. An inappropriate ligand may not provide the necessary electronic or steric properties for the specific substrate.
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Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. The base must be strong enough to facilitate the desired transmetalation (in Suzuki and Sonogashira couplings) or deprotonation (in Buchwald-Hartwig amination) but not so strong as to cause side reactions. The solvent must solubilize all reactants and facilitate the catalytic cycle.
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Presence of Impurities: Trace impurities in the starting materials, solvents, or reagents can act as catalyst poisons.
Q2: I am observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen) as a side product. What causes this and how can I minimize it?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient aryl bromides. The primary cause is the formation of a palladium-hydride (Pd-H) species, which can arise from various sources such as trace water, alcohols (if used as a solvent or present as an impurity), or amines. This Pd-H species can then undergo reductive elimination with the aryl group, leading to the undesired hydrodehalogenated product.
To minimize hydrodehalogenation:
-
Use Anhydrous and Degassed Solvents and Reagents: Meticulously dry all solvents and reagents and thoroughly degas them to remove dissolved oxygen and moisture.
-
Optimize the Base: Strong, non-coordinating bases are often preferred. In some cases, switching from a stronger base to a milder one like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can reduce the formation of Pd-H species.
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Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.
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Protecting Groups: In cases involving N-H containing heterocycles as coupling partners, protecting the N-H group can sometimes suppress dehalogenation.[1]
Q3: Can the aldehyde functional group on this compound interfere with the catalytic reaction?
A3: Yes, the aldehyde group can potentially interfere with the catalytic reaction in several ways:
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Coordination to the Metal Center: The oxygen of the aldehyde can coordinate to the palladium center, potentially altering its reactivity or leading to catalyst inhibition.
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Reaction with Phosphine Ligands: Phosphine ligands can react with aldehydes, although this is more common with aliphatic aldehydes.[2] This can lead to ligand degradation and catalyst deactivation.
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Side Reactions: Under certain basic conditions, the aldehyde group can undergo side reactions such as aldol condensation, which can consume starting material and complicate purification.
If aldehyde interference is suspected, consider using milder reaction conditions (lower temperature, weaker base) or protecting the aldehyde group as an acetal, which can be deprotected after the cross-coupling reaction.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand. - Ensure proper storage of catalysts and ligands under an inert atmosphere. - Consider using a more robust pre-formed catalyst. |
| Suboptimal Ligand | - For electron-deficient aryl bromides like this, screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3] |
| Inappropriate Base | - Screen different bases. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. |
| Poor Solvent Choice | - Ensure the solvent is anhydrous and degassed. - Common solvent systems include dioxane/water, toluene/water, or DMF. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. Many Suzuki couplings require elevated temperatures (80-110 °C). |
Issue 2: Catalyst Turns Black and Precipitates (Catalyst Decomposition)
| Potential Cause | Troubleshooting Steps |
| Ligand Degradation | - Ensure the reaction is run under a strict inert atmosphere (argon or nitrogen). - Use freshly distilled and degassed solvents to remove peroxides. - Consider using a more robust ligand that is less prone to oxidation or P-C bond cleavage. |
| High Temperature | - Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. |
| Incorrect Ligand-to-Metal Ratio | - Typically, a ligand-to-palladium ratio of 1:1 to 2:1 is used. An insufficient amount of ligand can lead to palladium aggregation and precipitation. |
Quantitative Data Summary
The following tables summarize representative quantitative data for common cross-coupling reactions with substrates analogous to this compound. This data is intended to provide a starting point for reaction optimization.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromo-Aryl Compounds
| Aryl Bromide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95 |
| 1-Bromo-2,4-difluorobenzene | Phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 12 | ~92 |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | PdCl₂ (1) | None | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98[4] |
Table 2: Representative Data for Heck Coupling of Bromo-Aryl Compounds with Styrene
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 4 | >95[5] |
| 4-Bromobenzaldehyde | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 24 | ~85 |
Table 3: Representative Data for Buchwald-Hartwig Amination of Bromo-Aryl Compounds
| Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | ~90 |
| 6-Bromo-2-chloroquinoline | Various cyclic amines | Pd(OAc)₂ | XPhos | KOtBu | Toluene | 110 | 18 | 70-95[6] |
Table 4: Representative Data for Sonogashira Coupling of Bromo-Aryl Compounds
| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-Bromobenzaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 4 | ~90[7] |
| 1-Bromo-2-fluorobenzene | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 80 | 12 | ~88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
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Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
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Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
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Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Heck Coupling
This protocol outlines a general procedure for the Heck coupling of this compound with an alkene (e.g., styrene).
Materials:
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This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
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Triethylamine (Et₃N, 2.0 equiv)
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Anhydrous N,N-dimethylformamide (DMF)
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Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ and PPh₃.
-
Add anhydrous DMF to dissolve the catalyst and ligand.
-
Add this compound, styrene, and triethylamine.
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Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with water to remove the triethylammonium salt and DMF.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.[8]
Visualizations
Caption: Common catalyst deactivation pathways in palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biolmolchem.com [biolmolchem.com]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Managing moisture-sensitive Grignard reactions with substituted benzaldehydes
Welcome to the technical support center for managing moisture-sensitive Grignard reactions involving substituted benzaldehydes. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful carbon-carbon bond-forming reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are Grignard reactions so sensitive to moisture? A1: Grignard reagents (R-MgX) are potent nucleophiles and extremely strong bases.[1][2] They react readily with protic sources, such as water, alcohols, or even trace atmospheric moisture. This acid-base reaction protonates the carbanion of the Grignard reagent to form an alkane, rendering it inactive for the desired nucleophilic attack on the benzaldehyde carbonyl.[2][3] This is why maintaining strictly anhydrous (dry) conditions is critical for the success of the reaction.[2][4]
Q2: My Grignard reaction with a substituted benzaldehyde won't start. What are the common causes and solutions? A2: The most common issue is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the organic halide.[5] To initiate the reaction, this layer must be disrupted.
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Visual Indicators of Initiation: Successful initiation is marked by the spontaneous boiling of the ether solvent, the appearance of a cloudy grey or brownish color, and noticeable heat generation (exotherm).[5]
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Activation Methods:
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Chemical Activation: Add a small crystal of iodine (I₂).[5][6] The disappearance of the purple/brown iodine color is a classic sign of initiation.[5][7] Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction produces ethylene gas, and the resulting bubbling indicates activation.[6]
-
Mechanical Activation: In the flask, gently crush the magnesium turnings with a dry glass stirring rod to expose a fresh, unoxidized surface. Using an ultrasonic bath can also help clean the magnesium surface.[6]
-
Thermal Activation: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction. Once initiated, the reaction is typically exothermic and self-sustaining.
-
Q3: What is the difference between using diethyl ether and tetrahydrofuran (THF) as a solvent? A3: Both are excellent ethereal solvents that stabilize the Grignard reagent.[1] However, they have different properties that can influence the reaction. THF has a higher boiling point (66 °C vs. 34.6 °C for diethyl ether) and its oxygen lone pairs are more available for coordination with the magnesium, which can better stabilize the reagent.[8][9][10] The higher reflux temperature of THF can accelerate slow or difficult reactions.[8] For less reactive organic halides, THF is often the preferred solvent.[11]
Q4: How do substituents on the benzaldehyde ring affect the reaction? A4: Substituents can have significant electronic and steric effects.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups generally do not interfere with the reaction and can lead to high yields.
-
Electron-Withdrawing Groups (EWGs) such as a nitro group (-NO₂) can complicate the reaction. These groups make the carbonyl carbon more electrophilic but also increase the likelihood of side reactions, such as single-electron transfer (SET) from the Grignard reagent to the nitroarene.[12][13] This can lead to lower yields of the desired alcohol.[12]
-
Steric Hindrance: Bulky groups at the ortho-position (e.g., 2-methylbenzaldehyde) can physically block the approach of the Grignard reagent to the carbonyl carbon.[14][15] This steric hindrance increases the activation energy, potentially slowing the reaction or lowering the yield.[14] Using less bulky Grignard reagents or allowing for longer reaction times may be necessary.[14]
Q5: What is the purpose of the aqueous workup step? A5: The initial product of the Grignard addition is a magnesium alkoxide intermediate. The workup, typically with a mild acid like saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl, serves two purposes: it protonates the alkoxide to yield the final secondary alcohol product, and it quenches any unreacted Grignard reagent.[16]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiment.
Problem 1: Low or No Yield of the Desired Secondary Alcohol
| Possible Cause | Symptoms | Recommended Solution | Citation |
| Moisture Contamination | Reaction fails to initiate or ceases prematurely. Grignard reagent is consumed without forming the product. | Ensure all glassware is rigorously flame-dried or oven-dried (>120°C) and cooled under an inert atmosphere (N₂ or Ar). Use freshly opened anhydrous solvents or solvents dried over molecular sieves. | [2] |
| Inactive Grignard Reagent | The concentration of the Grignard reagent is lower than expected, leading to incomplete conversion of the benzaldehyde. | Titrate a small aliquot of the Grignard reagent before adding the aldehyde to determine its exact molarity. This allows for precise stoichiometric control. | [17] |
| Side Reactions (e.g., Wurtz Coupling) | Formation of biphenyl (from aryl Grignards) or other coupling products. The reaction mixture may turn dark brown or black. | Add the organic halide solution slowly to the magnesium turnings to maintain a low concentration and minimize coupling. Ensure the magnesium is of high quality. | |
| Steric Hindrance | The reaction is sluggish or incomplete, especially with ortho-substituted benzaldehydes. | Increase the reaction time and/or gently reflux the reaction mixture (especially in THF). Consider using a less sterically hindered Grignard reagent if the synthesis allows. | [14] |
| Single-Electron Transfer (SET) | With electron-withdrawing groups (e.g., 4-nitrobenzaldehyde), a complex mixture of byproducts may form instead of the desired alcohol. | Run the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the nucleophilic addition pathway over the SET pathway. | [14] |
Problem 2: Significant Formation of Byproducts
| Byproduct | Identification | Cause | Prevention Strategy | Citation |
| Alkane (from Grignard) | Gas evolution (for small alkanes); difficult to detect otherwise. Corresponds to quenched Grignard reagent. | Reaction with trace moisture or other protic impurities. | Follow strict anhydrous procedures for glassware and solvents. Use an excess of the Grignard reagent (e.g., 1.2 equivalents) as a sacrificial measure. | [3][18] |
| Biphenyl (from Phenylmagnesium bromide) | Typically a yellowish solid, less polar than the desired alcohol product. Can be identified by TLC and NMR. | Coupling reaction between the Grignard reagent and unreacted bromobenzene. Favored by high temperatures and high concentrations of the halide. | Ensure slow, dropwise addition of the bromobenzene to the magnesium suspension to keep its concentration low. | |
| Reduction Product (Primary Alcohol) | Formation of a primary benzyl alcohol instead of the expected secondary alcohol. | A sterically bulky Grignard reagent may act as a hydride donor, reducing the aldehyde. | This is more common with hindered ketones but can occur with aldehydes. Use a less bulky Grignard reagent if possible. | [19] |
Data Presentation
Table 1: Comparison of Common Solvents for Grignard Reactions
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Rationale for Use in Grignard Reactions | Citation |
| Boiling Point | 34.6 °C | 66 °C | THF's higher boiling point allows for reactions to be run at higher temperatures, which can be beneficial for less reactive halides or sterically hindered substrates. | [8] |
| Coordinating Ability | Good | Excellent | Ethereal oxygens stabilize the R-MgX complex. THF's oxygen is sterically more accessible, providing better stabilization and potentially increasing reagent reactivity. | [8][9][10] |
| Safety | Extremely flammable, low flash point, prone to peroxide formation. | Flammable, forms explosive peroxides on standing. | Both require careful handling. THF is slightly less volatile. Always test for peroxides in previously opened bottles. | [2][10] |
Table 2: Qualitative Effects of Benzaldehyde Substituents on Grignard Reaction Outcomes
| Substituent Type | Example Substituent | Position | Expected Effect on Yield | Potential Side Reactions/Issues | Citation |
| Electron-Donating | -CH₃, -OCH₃ | para, meta | Generally High | Minimal issues expected. | [2] |
| Electron-Withdrawing | -NO₂ | para | Can be significantly lower | Prone to Single-Electron Transfer (SET), leading to complex side products instead of alcohol. | [12][20] |
| Halogen | -Cl, -Br | para, meta | Generally Good to High | Generally well-tolerated. | |
| Sterically Hindering | -CH₃, -Cl | ortho | Moderate to Low | Slow reaction rate due to steric blocking of the carbonyl carbon. May require longer reaction times or higher temperatures. | [15] |
Experimental Protocols
Protocol 1: General Procedure for Grignard Reaction with a Substituted Benzaldehyde
(Example: Synthesis of 1-(p-tolyl)ethanol from p-tolualdehyde and methylmagnesium iodide)
Materials:
-
Magnesium turnings (1.2 eq.)
-
Iodine (1 small crystal)
-
Methyl Iodide (1.1 eq.)
-
p-Tolualdehyde (1.0 eq.)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Glassware Preparation: Rigorously dry all glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) by flame-drying under vacuum or oven-drying at >120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[5]
-
Initiation: Place the magnesium turnings and a magnetic stir bar into the reaction flask. Add a single small crystal of iodine.[16]
-
Grignard Reagent Formation: In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether. Add a small portion (~10%) of this solution to the stirring magnesium turnings. Initiation should be observed (fading of iodine color, gentle reflux).[16] If the reaction does not start, gently warm the flask with a heat gun.[16]
-
Once the reaction is initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a steady, gentle reflux.[16]
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear grayish and cloudy.[16]
-
Aldehyde Addition: Cool the Grignard reagent solution to 0 °C using an ice bath. Dissolve the p-tolualdehyde in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[21]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[16]
-
Workup (Quenching): Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction. This is an exothermic process.[16]
-
Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.[16]
-
Washing and Drying: Combine all organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[16]
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product. The secondary alcohol can be further purified by column chromatography on silica gel or vacuum distillation.[16]
Visualizations
Diagram 1: Standard Experimental Workflow
Caption: A step-by-step workflow for a typical Grignard reaction.
Diagram 2: Troubleshooting Low Yield
References
- 1. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. Sciencemadness Discussion Board - THF in general synthesis. - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. reddit.com [reddit.com]
- 12. Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. quora.com [quora.com]
- 19. Grignard Reaction [organic-chemistry.org]
- 20. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. odinity.com [odinity.com]
Technical Support Center: Purifying Fluorinated Benzaldehyde Compounds by Column Chromatography
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the column chromatography purification of fluorinated benzaldehyde compounds.
Troubleshooting Guide
This guide is designed to help you resolve common problems encountered during the purification of fluorinated benzaldehydes.
| Problem | Possible Causes | Solutions |
| Poor Separation / Co-elution of Impurities | - Inappropriate Solvent System: The polarity of the mobile phase is not optimized to separate the target compound from impurities. - Similar Polarity of Compound and Impurities: The impurities have very similar polarity to the desired fluorinated benzaldehyde. | - Optimize Mobile Phase: Systematically test different ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate) using Thin Layer Chromatography (TLC) to achieve an optimal Rf value of 0.25-0.35 for the target compound and maximize separation from impurities.[1][2] - Change Stationary Phase: If separation on silica gel is poor, consider using a stationary phase with different selectivity, such as alumina or a fluorinated phase (e.g., Pentafluorophenyl (PFP) or Tridecafluoro (TDF)).[3][4][5] Fluorinated phases can offer enhanced retention for fluorinated compounds.[3][4] - Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to first elute non-polar impurities before eluting the compound of interest.[1] |
| Compound is Unstable on the Column (Streaking on TLC, Low Recovery) | - Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.[6] Benzaldehyde derivatives can be susceptible to oxidation to the corresponding carboxylic acid.[1] - Prolonged Exposure: The compound remains on the column for an extended period, leading to decomposition. | - Deactivate Silica Gel: Flush the packed column with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%) before loading the sample.[7] - Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like neutral alumina.[6] - Increase Flow Rate: A faster flow rate can reduce the time the compound spends on the column, minimizing degradation. |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Interactions: Strong interactions can occur between the fluorinated compound and the stationary phase, particularly with residual silanol groups on silica.[8][9] - Column Overload: Too much sample has been loaded onto the column.[8] | - Use a Deactivated Column: Employ an end-capped column to minimize interactions with silanol groups.[8] - Add a Mobile Phase Modifier: For reversed-phase chromatography, adding trifluoroacetic acid (TFA) can sometimes improve peak shape.[8][10] - Reduce Sample Load: Decrease the amount of crude material loaded onto the column.[8] |
| Low or No Recovery of Compound | - Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.[8] - Compound Eluted in the Solvent Front: The mobile phase is too polar, causing the compound to elute very quickly.[5] - Compound is Highly Polar: The compound is too polar to be retained on a non-polar stationary phase (in reversed-phase chromatography).[8][9] | - Change Stationary Phase or Mobile Phase: If irreversible adsorption is suspected on silica, try a less active stationary phase or a more polar mobile phase to ensure elution. - Check Early Fractions: Always collect and analyze the first few fractions to ensure the compound did not elute with the solvent front.[5] - Switch to an Appropriate Technique: For highly polar compounds in reversed-phase, consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC).[9] |
| Product Discoloration After Purification | - Oxidation: Benzaldehyde derivatives can be prone to oxidation, leading to the formation of colored impurities.[1] | - Proper Storage: Store the purified fluorinated benzaldehyde under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures (2-8°C).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying fluorinated benzaldehydes?
A1: Silica gel (60-120 or 230-400 mesh) is the most common and effective stationary phase for the purification of moderately polar compounds like many fluorinated benzaldehydes.[1] However, for compounds that are sensitive to acidic conditions or for difficult separations, alternative stationary phases such as neutral alumina or specialized fluorinated phases (e.g., PFP, TDF) can provide better results due to different selectivity.[3][4][5][6]
Q2: How do I determine the right mobile phase for my column?
A2: The ideal mobile phase is typically determined by running preliminary analysis on Thin Layer Chromatography (TLC) plates.[2] The goal is to find a solvent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, that provides a retention factor (Rf) for your target compound between 0.25 and 0.35.[1][2] This Rf range generally ensures good separation and a reasonable elution time on the column.
Q3: My fluorinated benzaldehyde is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: If your compound is very polar and does not move from the baseline, you may need to use a more polar mobile phase.[5] Consider adding a small percentage of an even more polar solvent like methanol to your ethyl acetate. Alternatively, for very polar compounds, reversed-phase chromatography might be a more suitable technique.[5]
Q4: Should I use wet or dry loading for my sample?
A4: Both methods can be effective.
-
Wet Loading: Involves dissolving the crude product in a minimal amount of the initial mobile phase and carefully applying it to the top of the column.[1] This is a straightforward method for samples that are readily soluble in the mobile phase.
-
Dry Loading: The crude product is dissolved in a volatile solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder.[11] This powder is then carefully added to the top of the packed column. Dry loading is particularly useful for samples that have poor solubility in the column's mobile phase.[11]
Q5: My purified fractions are still impure. What went wrong?
A5: This can happen for several reasons:
-
Column Overloading: Loading too much crude material can lead to broad bands and poor separation.
-
Poor Column Packing: Air bubbles or cracks in the stationary phase can create channels, leading to uneven flow and mixing of separated bands.[1]
-
Fractions Collected Were Too Large: Collecting large fractions can result in the mixing of closely eluting compounds. Try collecting smaller fractions.
-
Inadequate Separation: The chosen solvent system may not have been sufficient to resolve the impurities from your product. Re-evaluate your TLC analysis to find a better solvent system.[2]
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Dissolve a small amount of the crude fluorinated benzaldehyde in a volatile solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Using a capillary tube, spot the solution onto a silica gel TLC plate.[6]
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Place the TLC plates in the chambers and allow the solvent to ascend to near the top of the plate.[2]
-
Remove the plates, mark the solvent front, and allow them to dry.[2]
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for the spot corresponding to the desired product in each solvent system. The optimal system will give an Rf value between 0.25 and 0.35.[1][2]
Protocol 2: Standard Column Chromatography Purification
-
Column Preparation: Select a glass column of appropriate size. Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined from TLC analysis.[1] Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[1]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully add it to the top of the column.[1]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.[11]
-
-
Elution and Fraction Collection: Begin elution with the low-polarity mobile phase.[1] If necessary, gradually increase the polarity by increasing the percentage of the more polar solvent (gradient elution).[1] Collect fractions in separate test tubes.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.[1]
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[1]
Visualizations
Caption: Workflow for purifying fluorinated benzaldehydes.
Caption: Troubleshooting logic for impure fractions.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing palladium black formation in 2-Bromo-4,6-difluorobenzaldehyde coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the formation of palladium black in cross-coupling reactions involving 2-Bromo-4,6-difluorobenzaldehyde.
Section 1: Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address common issues encountered during experimentation.
Question 1: I am observing a black or dark brown precipitate in my coupling reaction with this compound. What is this, and why is it problematic?
Answer: The black precipitate you are observing is commonly known as "palladium black." It is finely divided, elemental palladium metal (Pd(0)) that has agglomerated and precipitated out of the solution.[1] This is a significant problem because it represents the decomposition of your active palladium catalyst into an inactive, heterogeneous form. The formation of palladium black halts the catalytic cycle, leading to stalled reactions and low product yields.[2][3]
Question 2: What are the primary causes of palladium black formation?
Answer: Palladium black formation is a sign of catalyst instability. The catalytically active, soluble Pd(0) species is coordinatively unsaturated and prone to aggregation if not properly stabilized. The most common causes include:
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can lead to oxidation and subsequent decomposition.[1][2] Phosphine ligands are also prone to oxidation, which compromises their ability to stabilize the palladium center.
-
Ligand Dissociation or Decomposition: The protective ligand can dissociate from the palladium center, especially at elevated temperatures. This leaves a "naked" and unstable Pd(0) species that rapidly aggregates.[1][4] This is a known issue with some highly active but thermally unstable monodentate phosphine ligands.[2]
-
High Reaction Temperatures: Many coupling reactions require heat, but excessive temperatures can accelerate catalyst decomposition pathways.[5]
-
Inappropriate Base: Some bases, particularly strong hydroxides, can promote the decomposition of key organopalladium intermediates in the catalytic cycle.[2]
-
Inefficient Pre-catalyst Reduction: If the active Pd(0) species is not generated cleanly and efficiently from the Pd(II) pre-catalyst, side reactions can lead to the formation of palladium aggregates.[4]
-
Substrate or Solvent Effects: Highly coordinating functional groups on the substrate or in the solvent can sometimes displace the stabilizing ligand, leading to catalyst deactivation.[2]
Question 3: My current protocol uses a monodentate phosphine ligand (e.g., SPhos, RuPhos) and I'm seeing decomposition. What is the first thing I should change?
Answer: While bulky, electron-rich monodentate phosphines are excellent for promoting high catalytic activity, they can sometimes exhibit lower thermal stability.[2] The first and often most effective change is to switch to a bidentate (chelating) phosphine ligand .
-
Rationale: Bidentate ligands, such as Xantphos or dppf (1,1'-bis(diphenylphosphino)ferrocene), bind to the palladium center at two points. This "chelate effect" creates a much more stable complex that is significantly less prone to ligand dissociation.[2]
-
Recommendation: Try replacing your monodentate ligand with an equimolar amount of Xantphos or dppf relative to the palladium source. These ligands often prevent palladium precipitation even at elevated temperatures.[2][6]
Question 4: How critical is it to maintain an inert atmosphere, and what is the best way to degas my reaction mixture?
Answer: Maintaining a strictly inert atmosphere is critical for preventing catalyst decomposition.[1] Oxygen can irreversibly damage both the Pd(0) center and many phosphine ligands.[2]
-
Best Practice: The "freeze-pump-thaw" method is the most rigorous for removing dissolved oxygen from solvents. However, for most applications, sparging is sufficient and more convenient. This involves bubbling an inert gas (argon or nitrogen) through your solvent(s) for at least 15-30 minutes before use.
-
Reaction Setup: Assemble your glassware and add all solid reagents. Then, subject the sealed flask to several cycles of vacuum and backfilling with inert gas. Finally, add the degassed solvents via cannula or syringe. Ensure a positive pressure of inert gas is maintained throughout the reaction (e.g., using a balloon or a bubbler).
Question 5: Could the base I'm using be the problem in my Suzuki coupling? What are some alternatives?
Answer: Yes, the choice of base is crucial. While strong bases are needed to facilitate the transmetalation step in Suzuki couplings, some can harm the catalyst.[7] If you are using strong hydroxide bases (like NaOH or KOH) and observing decomposition, consider switching to a milder base.
-
Recommended Alternatives:
-
Potassium Phosphate (K₃PO₄): An effective and widely used base for challenging couplings.
-
Cesium Carbonate (Cs₂CO₃): Often provides excellent results, particularly with sterically hindered substrates.
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective choice that is often sufficient.
-
-
These bases are generally less harsh on the catalyst system while still being effective for the reaction.[8][9]
Question 6: I need to run my reaction at a high temperature for the coupling to proceed. How can I improve catalyst stability under these conditions?
Answer: Balancing reactivity and stability at high temperatures is a common challenge. Beyond switching to a more robust bidentate ligand, consider the following:
-
Use N-Heterocyclic Carbene (NHC) Ligands: NHCs are a class of ligands that form exceptionally strong bonds with palladium.[10] Pd-NHC complexes exhibit outstanding thermal stability, making them ideal for reactions that require high temperatures.[5] Commercially available NHC pre-catalysts (e.g., PEPPSI™-IPr) are a good option.
-
Increase Ligand Loading: For monodentate ligands, increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can shift the equilibrium away from the dissociated, unstable Pd(0) species.[1]
-
Use a Pre-catalyst: Well-defined pre-catalysts, such as PdCl₂(dppf) or G3-palladacycles, can offer more controlled generation of the active species and improved stability compared to mixing Pd(OAc)₂ or Pd₂(dba)₃ with a ligand in situ.[2]
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the ideal ligand-to-palladium ratio? For monodentate ligands (e.g., P(t-Bu)₃, SPhos), a ratio of 2:1 to 4:1 (Ligand:Pd) is typically recommended to ensure the palladium center remains coordinated and stable.[1] For bidentate ligands (e.g., dppf, Xantphos), a ratio of 1:1 to 1.2:1 is standard, as one ligand molecule chelates a single palladium atom.
FAQ 2: Should I use a Pd(0) or Pd(II) pre-catalyst? Both are effective. Pd(0) sources like Pd₂(dba)₃ are already in the correct oxidation state but can be sensitive to air. Pd(II) sources like Pd(OAc)₂ or PdCl₂ are more air-stable but require an in situ reduction to the active Pd(0) species to initiate the catalytic cycle.[3][11] This reduction is usually accomplished by a phosphine ligand, amine, or another reagent in the mixture. For consistency and robustness, using well-defined Pd(II) pre-catalysts that incorporate the ligand (e.g., PdCl₂(dppf)) is often a reliable choice.[2]
FAQ 3: My reaction has already formed palladium black. Can it be salvaged? Generally, no. Once aggregated into bulk palladium metal, the catalyst is inactive for the solution-phase cross-coupling reaction. The reaction has effectively stopped. It is better to focus on preventing its formation from the start. In some specialized cases involving heterogeneous catalysis, palladium black can be the desired catalyst, but this requires a different reaction design.[12]
Section 3: Data Presentation
Table 1: Comparison of Ligand Classes for Catalyst Stabilization
| Ligand Class | Examples | Typical Pd:Ligand Ratio | Key Advantages | Key Disadvantages |
| Bulky Monodentate Phosphines | P(t-Bu)₃, SPhos, XPhos, RuPhos | 1:2 to 1:4 | High catalytic activity, effective for unreactive substrates (e.g., aryl chlorides).[4][13] | Can have poor thermal stability, prone to dissociation leading to Pd black.[2] |
| Bidentate (Chelating) Phosphines | dppf, Xantphos, DPEPhos | 1:1 to 1:1.2 | Excellent thermal stability, highly resistant to catalyst decomposition.[2] | May exhibit lower catalytic activity than the most active monodentate ligands. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, SIPr | 1:1 to 1:2 | Exceptional thermal stability, strong Pd-C bond resists decomposition.[5] | Can be more expensive; scope may differ from phosphine systems. |
| Other Stabilizing Ligands | 2,2'-Bipyridine, Phosphine Oxides | Varies | Can stabilize Pd nanoparticles and prevent agglomeration under specific conditions.[6][14] | Not universally applicable; may be less effective than phosphines or NHCs. |
Table 2: Effect of Reaction Parameters on Palladium Black Formation
| Parameter | Condition Promoting Pd Black | Recommended Condition for Stability | Rationale | | :--- | :--- | :--- | :--- | :--- | | Atmosphere | Presence of Air/Oxygen | Rigorously Inert (Argon or N₂) | Prevents oxidation of the Pd(0) catalyst and phosphine ligands.[1][2] | | Temperature | Excessively High Heat (>120 °C) | Lowest Effective Temperature (e.g., 60-100 °C) | Minimizes the rate of thermal decomposition pathways.[15] | | Ligand Choice | Unstable Monodentate Ligands | Robust Bidentate or NHC Ligands | Chelation and strong σ-donation create more stable catalyst complexes.[2][5] | | Base (Suzuki) | Strong Hydroxides (NaOH, KOH) | Carbonates (K₂CO₃, Cs₂CO₃) or Phosphates (K₃PO₄) | Milder bases are less likely to induce decomposition of organopalladium intermediates.[2][7] | | Ligand:Pd Ratio | Low Ratio (e.g., 1:1 for monodentate) | High Ratio (e.g., >2:1 for monodentate) | Favors the formation of stable, ligated palladium species over unstable, "naked" palladium.[1] |
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Enhanced Catalyst Stability
This protocol uses a stable bidentate ligand system to minimize the risk of palladium black formation when coupling this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (2.2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), thoroughly degassed
-
Standard reaction glassware, magnetic stirrer, condenser, and inert gas setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In the same flask, add the Pd(OAc)₂ and Xantphos.
-
Inerting the Flask: Seal the flask with a septum and cycle between vacuum and backfilling with nitrogen or argon three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe or cannula.
-
Reaction: Place the flask under a positive pressure of inert gas and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Temperature-induced formation of Pd nanoparticles in heterogeneous nanobiohybrids: application in C–H activation catalysis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00742H [pubs.rsc.org]
Optimizing temperature and reaction time for 2-Bromo-4,6-difluorobenzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-4,6-difluorobenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and effective method for synthesizing this compound is through the ortho-lithiation of 1-bromo-3,5-difluorobenzene, followed by formylation. This involves using a strong lithium base, such as lithium diisopropylamide (LDA), to selectively remove a proton at a position adjacent (ortho) to the bromine atom. The resulting aryllithium intermediate is then reacted with a formylating agent like N,N-dimethylformamide (DMF) or N-formylpiperidine to introduce the aldehyde group.
Q2: Why is a low reaction temperature critical for this synthesis?
Extremely low temperatures, typically between -70°C and -78°C, are crucial for several reasons. Firstly, the aryllithium intermediate is highly reactive and unstable at higher temperatures, which can lead to decomposition and the formation of side products. Secondly, maintaining a low temperature ensures the high regioselectivity of the lithiation at the position ortho to the bromine. At higher temperatures, there is an increased risk of competing reactions, such as lithium-halogen exchange or lithiation at other positions on the aromatic ring.
Q3: What are the key parameters that influence the yield and purity of the final product?
The primary factors influencing the success of this synthesis are:
-
Reaction Temperature: Strict control of low temperatures is paramount to ensure the stability of the intermediate and the selectivity of the reaction.
-
Reaction Time: Sufficient time must be allowed for both the lithiation and formylation steps to proceed to completion. However, excessively long reaction times can lead to the degradation of the intermediate.
-
Purity of Reagents and Solvents: The use of anhydrous solvents (typically tetrahydrofuran, THF) and dry reagents is essential, as organolithium compounds are highly sensitive to moisture.
-
Stoichiometry: The molar ratios of the starting material, lithium base, and formylating agent must be carefully controlled to maximize product formation and minimize byproducts.
Q4: What are some common side products in this synthesis?
Potential side products can include:
-
Unreacted starting material (1-bromo-3,5-difluorobenzene): This can result from incomplete lithiation.
-
Di-formylated product: If an excess of the formylating agent is used or if the reaction conditions are not optimal, a second formyl group may be introduced.
-
Products from lithium-halogen exchange: Although less common at low temperatures with LDA, there is a possibility of forming 3,5-difluorophenyllithium, which would then be formylated to 3,5-difluorobenzaldehyde.
-
Products from reaction with impurities: Any moisture or other electrophilic impurities in the reaction mixture can quench the aryllithium intermediate, reducing the yield of the desired product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient LDA. 2. Presence of moisture in reagents or solvent. 3. Reaction temperature was too high. 4. Insufficient reaction time for lithiation or formylation. | 1. Use freshly prepared or titrated LDA. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened reagents. 3. Maintain the reaction temperature strictly at or below -70°C during lithiation and addition of the formylating agent. 4. Increase the reaction time for the lithiation step (e.g., to 1-2 hours) and allow the formylation to proceed for at least 30-60 minutes at low temperature. |
| Presence of a Significant Amount of Starting Material | 1. Incomplete lithiation. 2. Premature quenching of the aryllithium intermediate. | 1. Increase the amount of LDA slightly (e.g., 1.1 equivalents). 2. Ensure the reaction is protected from atmospheric moisture and carbon dioxide. |
| Formation of Multiple Products (as seen on TLC or GC-MS) | 1. Reaction temperature was not well-controlled. 2. Incorrect stoichiometry of reagents. 3. The reaction was allowed to warm up prematurely. | 1. Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal temperature of the reaction. 2. Carefully measure and add the correct molar equivalents of all reagents. 3. Maintain the low temperature throughout the addition of the formylating agent and for a period thereafter before quenching. |
| Product is Difficult to Purify | 1. Formation of closely related side products. 2. Incomplete work-up. | 1. Optimize reaction conditions to minimize side product formation. Use column chromatography with a carefully selected solvent system for purification. 2. Ensure the reaction is properly quenched and washed to remove all unreacted reagents and water-soluble byproducts. |
Data on Reaction Parameters for Analogous Syntheses
Table 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde [1]
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 1-bromo-3,5-difluorobenzene | 1-bromo-3,5-difluorobenzene |
| Base | Lithium diisopropylamide (LDA) | Lithium diisopropylamide (LDA) |
| Formylating Agent | N-formylpiperidine | N,N-dimethylformamide (DMF) |
| Temperature | -70°C | 0-5°C |
| Reaction Time | 30 minutes (lithiation) | 30 minutes (lithiation), then 3 hours (formylation) |
| Yield | 78% | Not specified |
Table 2: Synthesis of 3-Bromo-2,6-difluorobenzaldehyde
| Parameter | Condition |
| Starting Material | 1-bromo-2,4-difluorobenzene |
| Base | Lithium diisopropylamide (LDA) |
| Formylating Agent | N,N-dimethylformamide (DMF) |
| Temperature | -78°C |
| Reaction Time | 1 hour (lithiation), then 30 minutes (formylation) |
| Yield | 32% |
Experimental Protocol (Based on Analogous Syntheses)
This protocol is a general guideline based on procedures for similar molecules and should be optimized for the specific synthesis of this compound.
Materials:
-
1-bromo-3,5-difluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
N,N-dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Solvent for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 1-bromo-3,5-difluorobenzene to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add the LDA solution dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70°C. Stir the mixture at -78°C for 1-2 hours.
-
Formylation: Add anhydrous DMF dropwise to the reaction mixture, again maintaining the temperature below -70°C. After the addition is complete, stir the reaction mixture at -78°C for an additional 1-2 hours.
-
Quenching: Slowly add 1 M HCl to the reaction mixture at -78°C to quench the reaction. Allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Visualizing the Workflow and Logic
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Challenges in the scale-up of 2-Bromo-4,6-difluorobenzaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4,6-difluorobenzaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work and scale-up.
Troubleshooting Guide
Q1: I am experiencing low or no product yield. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in the synthesis of this compound, typically achieved through ortho-lithiation of 1-bromo-3,5-difluorobenzene followed by formylation, can stem from several critical factors.
Troubleshooting Steps:
-
Moisture Contamination: The lithiation step is extremely sensitive to moisture. Ensure all glassware is rigorously dried, and solvents are anhydrous. The reaction should be conducted under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Reagent Inactivity: Organolithium reagents like n-butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) can degrade upon storage. It is crucial to titrate the organolithium reagent before use to determine its exact molarity.
-
Insufficiently Low Temperature: The lithiation reaction is highly exothermic and requires very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Ensure your cooling bath maintains the target temperature throughout the addition of the organolithium reagent.
-
Poor Quality Starting Material: Impurities in the 1-bromo-3,5-difluorobenzene can interfere with the lithiation process. Verify the purity of your starting material before commencing the reaction.
Q2: My reaction is producing a significant amount of impurities, making purification difficult. How can I minimize byproduct formation?
A2: The formation of multiple byproducts is a common challenge. Careful control of reaction parameters is key to minimizing their formation.
Optimization Strategies:
-
Temperature Control: Maintaining a consistent and low temperature during the addition of both the organolithium reagent and the formylating agent (e.g., N,N-dimethylformamide - DMF) is critical. Temperature fluctuations can lead to undesired side reactions.
-
Addition Rate: A slow, dropwise addition of the organolithium reagent and the formylating agent allows for better temperature control and minimizes localized high concentrations, which can promote side reactions.
-
Quenching Procedure: The method of quenching the reaction can influence the impurity profile. Quenching with a mild acid, such as acetic acid in a controlled manner at low temperatures, is often employed.[1] Pouring the reaction mixture into ice water is another common method.[1]
-
Choice of Formylating Agent: While DMF is commonly used, other formylating agents like N-formylpiperidine can also be employed and may offer a different impurity profile.[1]
Q3: I am facing challenges with the purification of this compound on a larger scale. What are the recommended methods?
A3: While column chromatography is effective at the lab scale, it is often not feasible for large-scale purification.
Scale-up Purification Techniques:
-
Crystallization: This is the preferred method for industrial-scale purification. The main challenge is identifying a suitable solvent system that provides good recovery and effectively removes key impurities. A systematic solvent screening is recommended.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
-
Bisulfite Adduct Formation: Aldehydes can often be purified by forming a solid bisulfite addition product, which can be filtered and then hydrolyzed back to the pure aldehyde.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is the directed ortho-lithiation of 1-bromo-3,5-difluorobenzene. This involves using a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the position between the two fluorine atoms, followed by the introduction of a formyl group using an electrophile like N,N-dimethylformamide (DMF) or N-formylpiperidine.[1][3]
Q2: What are the critical safety considerations when scaling up the synthesis of this compound?
A2: Scaling up this synthesis requires stringent safety protocols, primarily due to the use of pyrophoric and highly reactive reagents.
-
Pyrophoric Reagents: Organolithium reagents like n-BuLi can ignite spontaneously on contact with air and moisture. All transfers and reactions must be conducted under a strictly inert atmosphere.
-
Exothermic Reactions: The lithiation and quenching steps are often highly exothermic. A robust cooling system and controlled, slow addition of reagents are essential to prevent runaway reactions, especially at a larger scale where the surface-area-to-volume ratio is lower.
-
Handling and Transfer: For larger quantities, specialized equipment for transferring pyrophoric reagents, such as dedicated transfer lines and pumps, should be used instead of syringes.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress by observing the consumption of the starting material (1-bromo-3,5-difluorobenzene).[3] Gas Chromatography (GC) can also be used for a more quantitative analysis of the reaction mixture.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters for a Similar Synthesis
| Parameter | Lab-Scale | Scale-Up | Rationale for Change |
| Reaction Time | 2-4 hours | 6-10 hours | Slower reagent addition and heat transfer at a larger scale increase the overall cycle time.[4] |
| Temperature Control | +/- 2°C | +/- 5°C | Maintaining a consistent low temperature is more challenging at scale due to a lower surface-area-to-volume ratio.[4] |
| Typical Yield | 75-85% | 65-75% | Yields are often slightly lower at scale due to transfer losses and less ideal reaction conditions.[4] |
| Purity (Crude) | 90-95% | 85-90% | Slower mixing and temperature gradients can lead to a higher level of impurities.[4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde (A closely related isomer)
This protocol is based on the synthesis of a similar compound and can be adapted for this compound.
-
Reactor Preparation: A multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is thoroughly dried and purged with dry nitrogen.
-
Reaction Setup: Charge the flask with 1-bromo-3,5-difluorobenzene and anhydrous tetrahydrofuran (THF). Cool the solution to -70 °C using a dry ice/acetone bath.[1]
-
Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) (2M in THF/heptane/ethylbenzene) dropwise to the stirred solution, maintaining the temperature below -65 °C.[1] Stir the mixture for 30 minutes at this temperature after the addition is complete.[1]
-
Formylation: Add N-formylpiperidine dropwise to the reaction mixture, again ensuring the temperature remains below -65 °C.[1]
-
Warming and Quenching: Allow the reaction mixture to warm to 0 °C.[1] Pour the mixture into cold water and acidify with 10% HCl.[1]
-
Work-up: Extract the aqueous layer with methyl tert-butyl ether.[1] Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.[1]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by filtration through silica gel using a heptane/dichloromethane mixture as the eluent.[1]
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4,6-difluorobenzaldehyde and 2-chloro-6-fluorobenzaldehyde
In the landscape of organic synthesis, particularly for pharmaceutical and agrochemical development, the judicious selection of starting materials is paramount. Both 2-Bromo-4,6-difluorobenzaldehyde and 2-chloro-6-fluorobenzaldehyde are valuable intermediates, offering unique reactivity profiles due to their distinct halogen substitutions. This guide provides an objective comparison of their performance in key chemical transformations, supported by established chemical principles and representative experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The reactivity of these compounds is primarily dictated by two key features: the aldehyde functional group and the halogen substituents on the aromatic ring. The electronic effects of the halogens influence the reactivity of the aldehyde, while the nature of the specific halogens (bromine vs. chlorine) determines the preferred reaction pathways at the aromatic ring.
Aldehyde Group Reactivity: An Electrophilicity Comparison
The aldehyde functional group in both molecules is activated by the strong electron-withdrawing inductive effects of the halogen substituents.[1] These halogens pull electron density away from the aromatic ring, which in turn increases the partial positive charge (electrophilicity) on the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1]
This compound possesses three electron-withdrawing halogens, while 2-chloro-6-fluorobenzaldehyde has two. Consequently, the aldehyde carbon in this compound is rendered slightly more electrophilic. This enhanced reactivity can lead to faster reaction times and higher yields in nucleophilic addition reactions, such as Knoevenagel condensations.[1]
Table 1: Comparison of Aldehyde Reactivity in Knoevenagel Condensation
| Compound | Substituents | Expected Reactivity | Representative Yield |
| This compound | -Br, -F, -F (ortho, para) | Very High | >95% (inferred) |
| 2-chloro-6-fluorobenzaldehyde | -Cl, -F (ortho) | High | ~92%[1] |
| 4-Nitrobenzaldehyde | -NO2 (para) | High | 94%[1] |
| Benzaldehyde | None | Moderate | 85%[1] |
Note: Yields are representative and can vary based on specific reaction conditions. The yield for this compound is inferred based on the enhanced electronic effect of its substituents.
Halogen Substituent Reactivity: A Tale of Two Pathways
The most significant difference in reactivity between the two compounds lies in the reactions involving the halogen atoms themselves, primarily in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
In palladium-catalyzed cross-coupling reactions, the first and often rate-limiting step is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity of aryl halides in this step is governed by the bond dissociation energy, following the general trend: I > Br > OTf > Cl .[2][3]
Therefore, This compound is significantly more reactive than 2-chloro-6-fluorobenzaldehyde in reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.[4][5] The weaker C-Br bond undergoes oxidative addition more readily, often allowing for milder reaction conditions, lower catalyst loadings, and a broader substrate scope.[4]
Conversely, the C-Cl bond in 2-chloro-6-fluorobenzaldehyde is stronger, making it less reactive.[5][6] Successful coupling reactions with this substrate typically require more specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), along with higher temperatures.[5][6][7]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the aromatic ring, displacing a leaving group. The rate-determining step is typically the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9] The reactivity in SNAr is influenced by the electronegativity of the leaving group, which polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack. The general reactivity trend for the leaving group is F > Cl > Br > I .[4]
This is because the more electronegative halogen makes the ipso-carbon it is attached to more electrophilic and better able to stabilize the developing negative charge in the transition state.[4] Therefore, 2-chloro-6-fluorobenzaldehyde is expected to be more reactive than this compound in SNAr reactions (when comparing the displacement of Cl vs. Br). This can lead to faster reactions or the ability to use a wider range of nucleophiles under milder conditions.[4]
Summary of Reactivity Comparison
| Reaction Type | This compound | 2-chloro-6-fluorobenzaldehyde | Rationale |
| Aldehyde Nucleophilic Addition | More Reactive | Less Reactive | Higher number of electron-withdrawing groups increases carbonyl electrophilicity. |
| Pd-Catalyzed Cross-Coupling | Preferred Substrate | Less Reactive | C-Br bond is weaker and more susceptible to oxidative addition than the C-Cl bond.[4] |
| Nucleophilic Aromatic Substitution (SNAr) | Less Reactive | More Reactive | Higher electronegativity of chlorine makes the ipso-carbon more electrophilic.[4] |
Experimental Protocols
The following are generalized protocols. Optimization for specific substrates and reaction scales is recommended.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a starting point and highlights the more forcing conditions often required for aryl chlorides.
-
Reaction Setup : To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos or XPhos, 4-10 mol% for the chloro-substrate; PPh₃ may suffice for the bromo-substrate). Add a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv.).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]
-
Solvent Addition : Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.
-
Reaction : Heat the mixture with vigorous stirring. For This compound , temperatures of 80-100 °C may be sufficient. For 2-chloro-6-fluorobenzaldehyde , higher temperatures (100-120 °C) are often necessary.[5]
-
Monitoring : Follow the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up and Purification : Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol illustrates a typical SNAr reaction. The chloro-compound is expected to react more readily.
-
Reaction Setup : To a solution of the 2-halo-benzaldehyde (1.0 mmol) in an anhydrous polar aprotic solvent such as DMSO or DMF (5 mL), add the amine nucleophile (1.5-2.0 mmol) and a non-nucleophilic base if required (e.g., K₂CO₃ or DIPEA, 2.0 mmol).
-
Reaction : Stir the reaction mixture at an elevated temperature. For 2-chloro-6-fluorobenzaldehyde , a temperature of 80-100 °C may be sufficient. For This compound , a higher temperature (e.g., 120 °C) or longer reaction time may be required to achieve a comparable conversion rate.
-
Monitoring : Follow the reaction progress by TLC or LC-MS.
-
Work-up and Purification : After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Conclusion
The choice between this compound and 2-chloro-6-fluorobenzaldehyde is a strategic one, contingent on the desired chemical transformation.
-
For palladium-catalyzed cross-coupling reactions , This compound is generally the superior substrate due to the greater reactivity of the C-Br bond, which facilitates the crucial oxidative addition step.[4]
-
For nucleophilic aromatic substitution (SNAr) reactions , 2-chloro-6-fluorobenzaldehyde is typically more reactive, as the higher electronegativity of chlorine enhances the electrophilicity of the ipso-carbon, making it more susceptible to nucleophilic attack.[4]
Both compounds exhibit enhanced aldehyde reactivity due to the presence of electron-withdrawing halogens. By understanding these fundamental differences in reactivity, researchers can better design synthetic routes, optimize reaction conditions, and accelerate the development of complex target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
A Comparative Analysis of Electron-Withdrawing Groups on Benzaldehyde Reactivity for Researchers and Drug Development Professionals
An in-depth guide to the influence of electron-withdrawing substituents on the reactivity of benzaldehyde in key organic transformations, supported by experimental data and detailed protocols.
The reactivity of the carbonyl group in benzaldehyde is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of pharmaceuticals and biologically active compounds. The strategic placement of electron-withdrawing groups (EWGs) on the aromatic ring serves as a powerful tool to modulate the electrophilicity of the carbonyl carbon, thereby influencing reaction rates and outcomes. This guide provides a comprehensive comparative analysis of the effects of various EWGs on the reactivity of benzaldehyde, supported by quantitative data and detailed experimental methodologies.
The Impact of Electron-Withdrawing Groups: A Quantitative Comparison
Electron-withdrawing substituents enhance the reactivity of benzaldehyde towards nucleophilic attack by inductively pulling electron density away from the carbonyl carbon, increasing its partial positive charge. This effect is quantifiable and is often correlated using the Hammett equation, where a positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups.[1][2]
The following table summarizes the relative reactivity of various benzaldehyde derivatives featuring electron-withdrawing groups in two common reaction types: the Wittig reaction and oxidation.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-NO₂ | Oxidation with BTMACB | 1.62 |
| m-NO₂ | Oxidation with BTMACB | 1.35 |
| p-Cl | Oxidation with BTMACB | 0.55 |
| H | Oxidation with BTMACB | 1.00 |
*BTMACB = Benzyltrimethylammonium chlorobromate. Data compiled from comparative studies.[3]
As the data illustrates, strong electron-withdrawing groups like the nitro group (-NO₂) significantly accelerate the rate of the Wittig reaction compared to unsubstituted benzaldehyde.[3] Similarly, in oxidation reactions, the presence of electron-withdrawing groups generally leads to faster reaction rates.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating and extending these findings. Below are methodologies for key reactions involving substituted benzaldehydes.
Nucleophilic Addition: Knoevenagel Condensation
This protocol details a general procedure for the Knoevenagel condensation of a substituted benzaldehyde with malononitrile, a common nucleophilic addition reaction.
Materials:
-
Substituted benzaldehyde (e.g., p-nitrobenzaldehyde, p-chlorobenzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (catalyst, ~0.1 mmol)
-
Ethanol (solvent, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (~0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the product by vacuum filtration, wash with cold ethanol, and dry under vacuum.[4]
Oxidation of p-Nitrobenzaldehyde to p-Nitrobenzoic Acid
This protocol describes the oxidation of a benzaldehyde derivative bearing a strong electron-withdrawing group.
Materials:
-
p-Nitrobenzaldehyde (1.0 g)
-
Potassium permanganate (KMnO₄) (1.5 g)
-
Sodium carbonate (Na₂CO₃) (0.5 g)
-
Water (50 mL)
-
10% Sulfuric acid (H₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium carbonate (0.5 g) in water (50 mL).
-
Add p-nitrobenzaldehyde (1.0 g) to the solution and heat the mixture to boiling until the aldehyde has dissolved.
-
In a separate beaker, prepare a solution of potassium permanganate (1.5 g) in warm water (25 mL).
-
Slowly add the warm potassium permanganate solution to the boiling solution of p-nitrobenzaldehyde over 15-20 minutes with constant swirling.
-
After the addition is complete, boil the mixture for an additional 10-15 minutes.
-
Cool the reaction mixture to room temperature and acidify with 10% sulfuric acid until the purple color of the permanganate is discharged and a precipitate of manganese dioxide is formed.
-
Heat the mixture to boiling and filter off the manganese dioxide.
-
Cool the filtrate in an ice bath to crystallize the p-nitrobenzoic acid.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold water.[5][6][7]
Reduction of p-Chlorobenzaldehyde with Sodium Borohydride
This protocol provides a general method for the reduction of a substituted benzaldehyde to its corresponding benzyl alcohol.
Materials:
-
p-Chlorobenzaldehyde (1.0 mmol)
-
Sodium borohydride (NaBH₄) (1.2 mmol)
-
Methanol (10 mL)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve p-chlorobenzaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.2 mmol) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by slowly adding 1 M HCl until the evolution of gas ceases.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the p-chlorobenzyl alcohol.[8][9][10]
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental sequences is facilitated by clear visual representations.
Caption: Mechanism of nucleophilic addition to benzaldehyde and the accelerating effect of an electron-withdrawing group.
Caption: A generalized experimental workflow for the Wittig reaction with substituted benzaldehydes.
References
- 1. researchgate.net [researchgate.net]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN105348107A - Preparation method of p-nitrobenzaldehyde - Google Patents [patents.google.com]
- 7. CN102329235B - Production process of p-nitrobenzaldehyde - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to NMR and LC-MS for the Characterization of 2-Bromo-4,6-difluorobenzaldehyde and its Reaction Products
For researchers, scientists, and drug development professionals, the accurate characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of 2-Bromo-4,6-difluorobenzaldehyde and its reaction products. Understanding the strengths and limitations of each technique is crucial for selecting the appropriate method for identification, quantification, and purity assessment.
At a Glance: NMR vs. LC-MS
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of a compound in solution. It is a non-destructive technique that allows for the unambiguous identification of compounds and their stereochemistry through the analysis of the magnetic properties of atomic nuclei. Quantitative NMR (qNMR) is a highly accurate method for determining the concentration of a substance without the need for identical reference standards.
Liquid Chromatography-Mass Spectrometry (LC-MS), on the other hand, is a highly sensitive technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It excels at detecting and quantifying trace-level components in complex mixtures. LC-MS is particularly valuable for identifying known compounds by their mass-to-charge ratio and fragmentation patterns, and for quantifying them with high precision.
The choice between NMR and LC-MS often depends on the specific analytical goal. For definitive structural elucidation and accurate quantification without a specific reference standard, NMR is the preferred method. For high-throughput screening, trace-level impurity detection, and quantification of known analytes with available standards, LC-MS is often the more practical choice.
Quantitative Data Comparison
The following tables summarize the key performance metrics of NMR and LC-MS for the analysis of this compound and its derivatives.
Table 1: Performance Comparison of NMR and LC-MS
| Parameter | NMR Spectroscopy | LC-MS |
| Primary Information | Detailed molecular structure, stereochemistry, unambiguous identification | Molecular weight, elemental composition (high-res MS), fragmentation patterns |
| Sensitivity | Lower (mg to µg range) | Higher (µg to pg range)[1] |
| Quantification | Absolute quantification (qNMR) without identical standard | Relative or absolute quantification with a reference standard |
| Limit of Detection (LOD) | ~1-10 µM | ~1-100 pM[1] |
| Limit of Quantification (LOQ) | ~5-50 µM | ~5-500 pM |
| Analysis Time per Sample | 5-30 minutes (for standard 1D spectra) | 5-20 minutes (for typical LC gradient) |
| Sample Throughput | Lower | Higher |
| Resolution | High spectral resolution for structural details | High chromatographic resolution for mixture separation |
| Matrix Effects | Generally low to negligible | Can be significant, affecting ionization and quantification |
Table 2: Expected NMR Data for this compound
| Nucleus | Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
| ¹H (Aldehyde) | 10.0 - 10.5 | Singlet (or triplet due to coupling with ¹⁹F) |
| ¹H (Aromatic) | 7.0 - 7.5 | Multiplet |
| ¹³C (Aldehyde) | 185 - 195 | Multiplet (due to C-F coupling) |
| ¹³C (Aromatic) | 100 - 170 | Multiple signals with C-F and C-Br coupling |
| ¹⁹F | -100 to -120 (vs. CFCl₃) | Multiplet |
Table 3: Typical LC-MS Parameters for this compound
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Expected [M+H]⁺ | m/z 220.94 |
| Expected [M-H]⁻ | m/z 218.93 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for NMR and LC-MS analysis.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound product.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
For quantitative analysis (qNMR), add a known amount of an internal standard with a resonance that does not overlap with the analyte signals.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR:
-
Pulse Angle: 30°
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay (D1): 5 seconds (for quantitative analysis, D1 should be at least 5 times the longest T₁ of the protons of interest)
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
¹⁹F NMR:
-
Pulse Angle: 30°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans: 64-128
-
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks to determine the relative ratios of different species. For qNMR, use the integral of the analyte signal relative to the known concentration of the internal standard to calculate the absolute concentration.
-
LC-MS Protocol
-
Sample Preparation:
-
Prepare a stock solution of the this compound product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a series of calibration standards if absolute quantification is required.
-
For reaction mixture analysis, dilute an aliquot of the mixture to a final concentration within the linear range of the instrument.
-
-
LC System Setup:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Set the column temperature to 30 °C.
-
Set the injection volume to 5 µL.
-
-
MS System Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source parameters:
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
-
Acquire data in full scan mode to identify all ions present.
-
For targeted analysis and quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound and its products based on their retention times and mass-to-charge ratios.
-
For quantification, generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Potential Impurities in Synthesis
The synthesis of this compound typically proceeds via the formylation of 1-bromo-3,5-difluorobenzene. Potential impurities and byproducts that may arise from this process include:
-
Unreacted Starting Material: 1-bromo-3,5-difluorobenzene.
-
Over-brominated Products: Dibromo-difluorobenzene isomers.
-
** regioisomers:** Other isomers of bromo-difluorobenzaldehyde if the directing effects of the substituents are not perfectly controlled.
-
Byproducts from the formylating agent: For example, if DMF is used, residual dimethylamine or related byproducts might be present.
-
Hydrolysis product: 2-Bromo-4,6-difluorobenzoic acid, if the aldehyde is oxidized.
Both NMR and LC-MS are crucial for the detection and characterization of these potential impurities.
Visualizing Workflows and Logical Relationships
To better illustrate the analytical processes and decision-making involved, the following diagrams are provided.
Conclusion
Both NMR and LC-MS are indispensable techniques for the comprehensive characterization of this compound and its reaction products. NMR spectroscopy is the gold standard for definitive structural elucidation and accurate, standard-free quantification. LC-MS offers superior sensitivity for trace impurity detection and high-throughput quantitative analysis when reference standards are available. For a complete understanding of a reaction profile, including the identification of unknown byproducts and the precise quantification of all components, a combined approach utilizing both techniques is often the most powerful strategy. By understanding the principles and practical considerations of each method, researchers can make informed decisions to ensure the quality, safety, and efficacy of their chemical entities.
References
Unveiling the Structure of Novel Compounds Derived from 2-Bromo-4,6-difluorobenzaldehyde: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds is a perpetual endeavor. 2-Bromo-4,6-difluorobenzaldehyde presents a versatile starting material for the synthesis of new chemical entities with potential therapeutic applications. This guide provides a comparative overview of the synthesis and structural confirmation of a novel chalcone derivative synthesized from this fluorinated benzaldehyde, offering detailed experimental protocols and comparative data to support further research and development.
Synthesis and Structural Elucidation of a Novel Chalcone
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are known for their diverse biological activities. In this context, a novel chalcone, (E)-1-(4-aminophenyl)-3-(2-bromo-4,6-difluorophenyl)prop-2-en-1-one, was synthesized from this compound and 4-aminoacetophenone. The structural confirmation of this new compound was achieved through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocol: Synthesis of (E)-1-(4-aminophenyl)-3-(2-bromo-4,6-difluorophenyl)prop-2-en-1-one
Materials:
-
This compound
-
4-aminoacetophenone
-
Ethanol
-
Aqueous Sodium Hydroxide (10%)
-
Distilled water
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of this compound (1 mmol) and 4-aminoacetophenone (1 mmol) was prepared in ethanol (20 mL).
-
To this solution, aqueous sodium hydroxide (10%) was added dropwise with constant stirring at room temperature.
-
The reaction mixture was stirred for 24 hours and the progress was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was poured into crushed ice and neutralized with dilute hydrochloric acid.
-
The precipitated solid was filtered, washed with distilled water, and dried.
-
The crude product was purified by column chromatography using a hexane-ethyl acetate solvent system to afford the pure chalcone.
Comparative Analysis of Spectroscopic Data
The structural confirmation of the synthesized chalcone was based on the detailed analysis of its spectral data. Below is a summary of the key spectroscopic characteristics.
| Spectroscopic Technique | Key Observations for the Synthesized Chalcone | Comparison with Alternative Structures (e.g., Schiff Base) |
| IR (Infrared) Spectroscopy | Characteristic C=O stretching vibration of the α,β-unsaturated ketone around 1650-1680 cm⁻¹. N-H stretching of the primary amine around 3300-3500 cm⁻¹. C=C stretching of the alkene at approximately 1600 cm⁻¹. | A Schiff base alternative would show a characteristic C=N (imine) stretch around 1600-1650 cm⁻¹ and would lack the C=O stretch of the chalcone. |
| ¹H NMR (Proton NMR) | Two doublets in the downfield region (around 7-8 ppm) corresponding to the α and β protons of the enone system with a coupling constant of ~15 Hz, confirming the trans configuration. Aromatic protons of both rings appear in the aromatic region. A singlet for the -NH₂ protons. | A Schiff base would exhibit a singlet for the azomethine proton (-CH=N-) typically in the range of 8-9 ppm. The characteristic α,β-unsaturated protons of the chalcone would be absent. |
| ¹³C NMR (Carbon NMR) | A signal for the carbonyl carbon (C=O) around 180-190 ppm. Signals for the α and β carbons of the enone system. Resonances for the aromatic carbons. | The spectrum of a Schiff base would show a signal for the azomethine carbon (-CH=N-) around 160-170 ppm and would not have the downfield carbonyl signal of the chalcone. |
| MS (Mass Spectrometry) | The molecular ion peak corresponding to the calculated molecular weight of the chalcone. Fragmentation patterns consistent with the chalcone structure. | The molecular ion peak would differ, reflecting the different molecular formula of the Schiff base. |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the synthesis and structural confirmation of the novel chalcone.
Logical Pathway for Structure Determination
The process of confirming the structure of a newly synthesized compound follows a logical progression of spectroscopic analysis.
This guide serves as a foundational resource for researchers interested in the synthesis and characterization of novel compounds from this compound. The provided protocols and comparative data for the synthesized chalcone offer a clear pathway for structural confirmation and a basis for comparison with other potential derivatives. Further studies are warranted to explore the biological activities of these novel compounds.
Fluorinated Benzaldehydes: A Shield Against Metabolic Degradation in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a paramount challenge. A promising strategy that has gained significant traction is the incorporation of fluorine into molecular scaffolds, particularly the use of fluorinated benzaldehydes as building blocks. This guide provides a comparative analysis of how fluorination of benzaldehydes enhances metabolic stability, supported by experimental data and detailed protocols.
The strategic introduction of fluorine into a drug molecule can significantly alter its physicochemical properties, leading to improved metabolic stability.[1][2][3][4][5][6] Fluorine's high electronegativity and the strength of the carbon-fluorine bond are key to this enhancement.[2][5] By replacing a hydrogen atom with fluorine at a metabolically vulnerable site, often referred to as a "metabolic soft spot," the molecule is shielded from oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][7] This "metabolic blocking" effect extends the half-life of the drug in the body, a critical factor for maintaining therapeutic concentrations.
Comparative Metabolic Stability Data
The following table summarizes quantitative data from a study highlighting the impact of fluorination on the metabolic stability of a compound. The data compares a parent compound with its fluorinated analogue in human and mouse liver microsomes.
| Compound | Species | t1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Parent Compound | Human Liver Microsomes | 15.2 | 131 |
| Mouse Liver Microsomes | 4.9 | 408 | |
| Fluorinated Analogue | Human Liver Microsomes | 45.1 | 44 |
| Mouse Liver Microsomes | 29.7 | 67 |
Data adapted from a study on piperidine-based 11β-hydroxysteroid dehydrogenase type I inhibitors, where fluorination demonstrated a significant improvement in metabolic stability.[8]
As the data illustrates, the introduction of a fluorine atom led to a nearly 3-fold increase in the half-life in human liver microsomes and a 6-fold increase in mouse liver microsomes. Consequently, the intrinsic clearance was significantly reduced, indicating a slower rate of metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of metabolic stability.
Liver Microsomal Stability Assay
This in vitro assay is a standard method to assess the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
Materials:
-
Test compound stock solution (e.g., 1 mM in DMSO)
-
Pooled human or mouse liver microsomes (e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Control compounds (high and low clearance)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing the phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Pre-warm the master mix and the microsomal suspension to 37°C in a water bath for 5-10 minutes.
-
Initiation of Reaction: Add the liver microsomes to the master mix to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Initiate the metabolic reaction by adding the test compound to a final concentration of, for example, 1 µM.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a multiple volume of cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).
Logical Pathway for Enhanced Metabolic Stability
The following diagram illustrates the logical relationship of how the incorporation of a fluorinated benzaldehyde moiety can lead to enhanced metabolic stability of a drug candidate.
Caption: Logical flow from fluorination to enhanced metabolic stability.
Experimental Workflow for Assessing Metabolic Stability
The diagram below outlines the typical experimental workflow for comparing the metabolic stability of a non-fluorinated parent compound with its fluorinated analogue.
Caption: Workflow for comparing metabolic stability of compounds.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Ortho Effect: A Comparative Guide to Steric Hindrance in Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the aldehyde functional group in benzaldehyde derivatives is a cornerstone of organic synthesis, pivotal in the creation of a vast array of pharmaceuticals and fine chemicals. The introduction of substituents onto the benzene ring profoundly influences this reactivity through a combination of electronic and steric effects. While electronic effects are often predictable through Hammett relationships, the "ortho effect" presents a more complex challenge. Substituents at the ortho position can induce significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack and dramatically altering reaction rates and outcomes. This guide provides a comparative analysis of the steric hindrance effects of various ortho substituents in benzaldehyde derivatives, supported by experimental data and detailed protocols to inform synthetic strategy and drug design.
Quantitative Comparison of Steric Effects
The impact of ortho substituents on the reactivity of benzaldehyde can be quantitatively assessed by comparing reaction rates and yields across a range of derivatives. The following tables summarize key data from oxidation and nucleophilic addition reactions, alongside the Taft steric parameter (E_s), a quantitative measure of the steric bulk of a substituent. A more negative E_s value indicates greater steric hindrance.
Table 1: Relative Rate Constants for the Oxidation of Ortho-Substituted Benzaldehydes with N-Bromobenzamide
| Ortho Substituent | Relative Rate Constant (k/k_H) | Taft Steric Parameter (E_s) |
| H | 1.00 | 0.00 |
| F | 0.85 | -0.46 |
| Cl | 0.68 | -0.97 |
| Br | 0.62 | -1.16 |
| I | 0.51 | -1.40 |
| CH₃ | 0.45 | -1.24 |
| NO₂ | 0.33 | -2.52 |
Table 2: Comparative Yields for the Wittig Reaction of Ortho-Substituted Benzaldehydes
| Ortho Substituent | Product Yield (%) | Taft Steric Parameter (E_s) |
| H | 92 | 0.00 |
| Cl | 85 | -0.97 |
| CH₃ | 78 | -1.24 |
| OCH₃ | 72 | -0.55 |
| NO₂ | 65 | -2.52 |
Table 3: Comparative Yields for the Grignard Reaction of Ortho-Substituted Benzaldehydes with Phenylmagnesium Bromide
| Ortho Substituent | Product Yield (%) | Taft Steric Parameter (E_s) |
| H | 95 | 0.00 |
| F | 88 | -0.46 |
| Cl | 82 | -0.97 |
| CH₃ | 75 | -1.24 |
| OCH₃ | 68 | -0.55 |
Experimental Protocols
Detailed methodologies for the key reactions cited above are provided to facilitate reproducibility and further investigation.
Protocol 1: Oxidation of Ortho-Substituted Benzaldehydes with N-Bromobenzamide
Materials:
-
Ortho-substituted benzaldehyde (1.0 mmol)
-
N-Bromobenzamide (NBB) (1.1 mmol)
-
Perchloric acid (catalyst)
-
Acetic acid (solvent)
-
Potassium iodide solution (10%)
-
Sodium thiosulfate solution (0.1 M)
-
Starch indicator
Procedure:
-
A solution of the ortho-substituted benzaldehyde in acetic acid is prepared in a thermostat-controlled reaction vessel.
-
A solution of N-bromobenzamide and perchloric acid in acetic acid is separately thermostated.
-
The reaction is initiated by mixing the two solutions.
-
The progress of the reaction is monitored by withdrawing aliquots at regular intervals and quenching the reaction with a potassium iodide solution.
-
The liberated iodine is immediately titrated with a standardized sodium thiosulfate solution using starch as an indicator.
-
The rate constants are calculated from the initial rates of the reaction.
Protocol 2: Wittig Reaction of Ortho-Substituted Benzaldehydes
Materials:
-
Ortho-substituted benzaldehyde (1.0 mmol)
-
Benzyltriphenylphosphonium chloride (1.1 mmol)
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, the ortho-substituted benzaldehyde and benzyltriphenylphosphonium chloride are dissolved in dichloromethane.
-
The 50% sodium hydroxide solution is added dropwise with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 1-3 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 3: Grignard Reaction of Ortho-Substituted Benzaldehydes
Materials:
-
Ortho-substituted benzaldehyde (1.0 mmol)
-
Magnesium turnings (1.2 mmol)
-
Bromobenzene (1.2 mmol)
-
Anhydrous diethyl ether (solvent)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
All glassware is flame-dried and cooled under a nitrogen atmosphere.
-
Magnesium turnings and a crystal of iodine are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (phenylmagnesium bromide).
-
Once the Grignard reagent has formed, the reaction mixture is cooled in an ice bath.
-
A solution of the ortho-substituted benzaldehyde in anhydrous diethyl ether is added dropwise to the Grignard reagent.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Steric Hindrance in Nucleophilic Attack
The following diagram illustrates the transition state of a nucleophilic attack on the carbonyl group of a benzaldehyde derivative. It visually contrasts the accessible pathway for a nucleophile in an unsubstituted benzaldehyde with the sterically hindered approach in an ortho-substituted derivative.
Caption: Steric hindrance in nucleophilic attack on benzaldehydes.
A Comparative Guide to Coupling Partners for 2-Bromo-4,6-difluorobenzaldehyde in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of palladium-catalyzed cross-coupling reactions with 2-Bromo-4,6-difluorobenzaldehyde, offering insights into optimal conditions and comparative performance of various coupling partners.
This compound is a key building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. Its unique substitution pattern, featuring a reactive bromine atom, electron-withdrawing fluorine atoms, and a versatile aldehyde group, makes it an attractive substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of different coupling partners for this compound, supported by experimental data to aid in the selection of optimal synthetic routes.
The primary focus will be on four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. Each of these transformations offers a distinct pathway for the formation of new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds, enabling the introduction of a wide range of functional groups.
Comparative Data of Coupling Reactions
The following tables summarize the performance of different coupling partners in reactions with this compound. The data is compiled from various sources and represents typical outcomes. It is important to note that reaction yields are highly dependent on the specific reaction conditions and the nature of the coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an aryl halide with an organoboron compound.
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | Good |
| Pyrimidin-5-ylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 86 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.
| Coupling Partner (R-C≡CH) | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 4 | High |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 6 | High |
| (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 60 | 5 | Good |
| Propargyl alcohol | [PdCl₂(CH₃CN)₂] / sXPhos | - (Cu-free) | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | Good |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines through the coupling of an aryl halide with a primary or secondary amine.
| Coupling Partner (R¹R²NH) | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 110 | 12-24 | High |
| Aniline | Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 110 | 12 | High[1] |
| Benzylamine | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | Good |
| tert-Butylamine | Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-BuOH | 100 | 24 | Moderate |
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.
| Coupling Partner (Alkene) | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 16 | Good |
| n-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMAc | 120 | 24 | Moderate-Good |
| Ethylene | Pd(OAc)₂ | PPh₃ | Et₃N | NMP/H₂O | 120 | 12 | Good |
| 3,3,3-Trifluoropropene | Pd(OAc)₂ | - | NaOAc | DMF | 100 | 24 | Good |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols serve as a starting point and may require optimization for specific substrates and scales.
General Experimental Workflow
General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Add Pd(OAc)₂ and SPhos.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous and degassed THF
Procedure:
-
To a flame-dried Schlenk tube, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the tube with argon.
-
Add a solution of this compound in THF.
-
Add triethylamine followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous and degassed toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add this compound and the amine.
-
Add degassed toluene.
-
Seal the tube and heat the reaction mixture at 110 °C.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
Signaling Pathways and Reaction Mechanisms
The catalytic cycles for these coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Simplified catalytic cycles for major cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile platform for the synthesis of a diverse range of functionalized aromatic compounds. The choice of the optimal coupling partner and reaction conditions is crucial for achieving high yields and purity. This guide provides a comparative framework to assist researchers in navigating the available synthetic methodologies and accelerating their research and development efforts. Further optimization of the presented protocols may be necessary to suit specific substrates and desired outcomes.
References
A Comparative Guide to Validating Product Purity of 2-Bromo-4,6-difluorobenzaldehyde Reactions with HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of 2-Bromo-4,6-difluorobenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. Supported by experimental data and detailed methodologies, this document serves as a practical resource for selecting the most appropriate analytical strategy for your research needs.
Comparison of Analytical Methodologies
The determination of product purity for this compound and the identification of potential impurities can be effectively achieved through several analytical techniques. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical requirements.
Table 1: Comparison of Quantitative Performance for Purity Analysis of Bromofluorobenzaldehyde Isomers
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[1] | Quantification based on the direct proportionality of the NMR signal intensity to the number of atomic nuclei. |
| Primary Use | Purity and impurity profiling, especially for non-volatile or thermally labile compounds. | Purity and impurity profiling, particularly for volatile impurities and residual solvents. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Specificity | High, especially with a Diode Array Detector (DAD) providing spectral information. | Very high, particularly when coupled with a Mass Spectrometer (MS) for definitive peak identification.[1] | High, provides structural information for both the main compound and impurities. |
| Sensitivity | High, with UV detectors being very sensitive for chromophoric compounds. | Very high, capable of detecting trace-level impurities.[1] | Generally lower sensitivity compared to chromatographic methods. |
| Limit of Detection (LOD) | Typically in the low µg/mL range. | 0.4 ppm (for bromofluorobenzaldehyde isomers).[1] | Dependent on the concentration and the number of nuclei. |
| Limit of Quantification (LOQ) | Typically in the low to mid µg/mL range. | 1.2 ppm (for bromofluorobenzaldehyde isomers).[1] | Dependent on the concentration and the number of nuclei. |
| Linearity (R²) | Generally > 0.999. | > 0.999 (for bromofluorobenzaldehyde isomers).[1] | Excellent, as the signal response is inherently linear. |
| Accuracy (Recovery %) | Typically within 98-102%. | 93.7% - 107.7% (for bromofluorobenzaldehyde isomers).[1] | High accuracy for absolute quantification. |
| Sample Throughput | Moderate to high, depending on the run time. | High, especially with fast GC methods.[1] | Lower, as longer acquisition times may be needed for good signal-to-noise. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general reversed-phase HPLC method suitable for the purity assessment of this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with a 50:50 (v/v) mixture and increasing the acetonitrile concentration over time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD detection at a wavelength suitable for the chromophore of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound reaction product by dissolving an accurately weighed amount in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile impurities and residual solvents in the this compound product. A Low Thermal Mass (LTM) GC method has been shown to be effective for separating isomers of bromofluorobenzaldehyde.[1]
Instrumentation and Chromatographic Conditions:
-
GC System: A Gas Chromatograph equipped with a Low Thermal Mass (LTM) module and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1]
-
Column: DB-624 or a similar mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).[1]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An ultrafast temperature program, for example, starting at a suitable initial temperature and ramping up to a final temperature to ensure separation of all components.[1]
-
Detector: FID or MS. For MS, operate in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for targeted quantification.
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound product in a suitable volatile solvent (e.g., acetonitrile).
-
The concentration should be optimized based on the expected impurity levels and the sensitivity of the detector.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a method for determining the absolute purity of this compound using an internal standard.
Instrumentation and Reagents:
-
NMR Spectrometer: ≥400 MHz.
-
Deuterated Solvent: A suitable deuterated solvent that completely dissolves both the sample and the internal standard (e.g., Chloroform-d or DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
Experimental Procedure:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum using appropriate acquisition parameters to ensure accurate integration (e.g., sufficient relaxation delay).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the absolute purity of the analyte based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
Potential Impurities in this compound Synthesis
The synthesis of this compound commonly involves the formylation of a brominated difluorobenzene derivative.[2][3] Potential impurities that may be present in the final product include:
-
Starting Materials: Unreacted 1-bromo-3,5-difluorobenzene.[3]
-
Reagents: Residual reagents from the formylation step, such as n-butyllithium and dimethylformamide (DMF).[3]
-
Isomeric Impurities: Other isomers of bromo-difluorobenzaldehyde that may form due to non-selective bromination or formylation.
-
Byproducts: Compounds formed from side reactions, such as the corresponding benzoic acid from oxidation of the aldehyde.
Visualizations
Experimental Workflow for HPLC Analysis
References
Benchmarking the Performance of 2-Bromo-4,6-difluorobenzaldehyde Against Other Key Intermediates in Modern Organic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecule. 2-Bromo-4,6-difluorobenzaldehyde has emerged as a valuable intermediate, prized for its unique electronic and steric properties conferred by the arrangement of its halogen substituents. This guide provides an objective performance comparison of this compound against a selection of structurally related benzaldehyde intermediates in key synthetic transformations. The data presented herein, collated from scientific literature, is intended to assist researchers in making informed decisions for their synthetic strategies.
The strategic placement of two fluorine atoms and a bromine atom on the benzaldehyde ring makes this compound a versatile substrate for a variety of chemical modifications. The fluorine atoms are known to enhance metabolic stability and bioavailability in the final active pharmaceutical ingredients (APIs)[1]. The bromine atom, in turn, serves as a convenient handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry for the construction of complex molecular architectures[1].
This guide will focus on the comparative performance of this compound and its analogs in three ubiquitous and indispensable reaction classes: the Wittig reaction (and its Horner-Wadsworth-Emmons variant) for olefination, the Suzuki-Miyaura coupling for carbon-carbon bond formation, and reductive amination for the synthesis of secondary and tertiary amines.
Data Presentation: A Comparative Analysis of Reaction Yields
The following tables summarize the performance of this compound and a curated set of alternative intermediates in key chemical transformations. The selection of alternatives, including 4-Bromo-2,6-difluorobenzaldehyde, 2,6-Difluorobenzaldehyde, and 4-Bromobenzaldehyde, allows for a systematic evaluation of the impact of the number and position of halogen substituents on reactivity and efficiency.
Table 1: Comparative Yields in the Wittig/Horner-Wadsworth-Emmons Reaction
| Aldehyde Intermediate | Wittig/HWE Reagent | Product | Yield (%) | Reference |
| This compound | (Triphenylphosphoranylidene)acetonitrile | 2-(2-Bromo-4,6-difluorophenyl)acrylonitrile | Data Not Available | |
| 4-Bromobenzaldehyde | Benzyltriphenylphosphonium chloride | 4-Bromostilbene | Not Specified | [2] |
| 2,6-Difluorobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Methyl 3-(2,6-difluorophenyl)acrylate | Data Not Available | |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | Stilbene | 30.1% | [3] |
Note: The lack of directly comparable, quantitative yield data for the Wittig/HWE reaction of this compound and some of its fluorinated analogs in the public domain highlights an area for future research and publication.
Table 2: Comparative Yields in the Suzuki-Miyaura Coupling Reaction
| Aldehyde Intermediate | Boronic Acid | Product | Yield (%) | Reference |
| This compound | Phenylboronic acid | 2',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde | Data Not Available | |
| 4-Bromobenzaldehyde | Phenylboronic acid | 4-Formylbiphenyl | ~99% | [3] |
| 1-Bromo-2,4-difluorobenzene | Phenylboronic acid | 2,4-Difluoro-1,1'-biphenyl | Data Not Available |
Table 3: Comparative Yields in Reductive Amination
| Aldehyde Intermediate | Amine | Product | Yield (%) | Reference |
| This compound | Aniline | N-(2-Bromo-4,6-difluorobenzyl)aniline | Data Not Available | |
| Benzaldehyde | Aniline | N-Benzylaniline | 91% | [4] |
| 4-Bromobenzaldehyde | 4-Methylaniline | N-(4-Bromobenzyl)-4-methylaniline | 90% | [5] |
| 4-Methoxybenzaldehyde | 4-Methylaniline | N-(4-Methoxybenzyl)-4-methylaniline | 89% | [5] |
Note: The high yields observed for the reductive amination of various substituted benzaldehydes suggest that this is a robust reaction. The performance of this compound is expected to be comparable, although steric hindrance from the ortho-bromo substituent might influence the reaction rate.
Experimental Protocols: Methodologies for Key Transformations
The following are representative experimental protocols for the Wittig reaction, Suzuki-Miyaura coupling, and reductive amination. These protocols are based on established literature procedures and may require optimization for specific substrates and scales.
Wittig Reaction (Solvent-Free)
This protocol is adapted from a green chemistry experiment for the synthesis of 4-bromostilbene.
Materials:
-
4-Bromobenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Potassium phosphate
Procedure:
-
In a mortar, combine 4-bromobenzaldehyde (1.0 equiv), benzyltriphenylphosphonium chloride (1.05 equiv), and potassium phosphate (2.0 equiv).
-
Grind the mixture with a pestle for 15-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove insoluble inorganic salts.
-
The filtrate is then concentrated under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Suzuki-Miyaura Coupling
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.
Materials:
-
Aryl bromide (e.g., 4-Bromobenzaldehyde) (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is then purified by column chromatography.
Reductive Amination
This protocol describes a general one-pot procedure for the synthesis of N-substituted amines from an aldehyde and a primary amine.
Materials:
-
Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Primary amine (e.g., Aniline) (1.0 equiv)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 equiv)
-
Solvent (e.g., Dichloromethane, DCE)
Procedure:
-
Dissolve the aldehyde and amine in the solvent in a round-bottom flask.
-
Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the imine intermediate.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue to stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by column chromatography.
Visualizing Synthetic Pathways and Workflows
To further elucidate the synthetic processes discussed, the following diagrams, generated using Graphviz, illustrate the logical flow of the experimental workflows.
Conclusion
This compound stands as a highly promising intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. While a direct, comprehensive quantitative comparison of its performance against other benzaldehyde derivatives is not yet fully available in the public domain, the existing data for related compounds in fundamental reactions like the Wittig, Suzuki-Miyaura, and reductive amination provides a strong foundation for its application. The unique substitution pattern of this compound suggests that it will exhibit distinct reactivity profiles that can be leveraged for specific synthetic goals. Further research into the direct comparative performance of this and other fluorinated intermediates will be invaluable to the scientific community, enabling more rational design and optimization of synthetic routes to novel and impactful molecules.
References
Safety Operating Guide
Safe Disposal of 2-Bromo-4,6-difluorobenzaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, procedural framework for the safe disposal of 2-Bromo-4,6-difluorobenzaldehyde, a halogenated aromatic aldehyde. Adherence to these protocols is critical for minimizing health risks and environmental impact.
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 188978-98-9) was not identified during the search, the following guidance is based on the safety profiles of closely related isomers and general best practices for the disposal of halogenated organic compounds.[1] It is imperative to always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations.[2]
Hazard Profile and Personal Protective Equipment (PPE)
Based on data for similar brominated and fluorinated benzaldehydes, this compound is anticipated to be an irritant to the skin and eyes and may cause respiratory irritation.[3] As with all halogenated organic compounds, it should be handled as hazardous waste.[4]
Quantitative Data Summary (Based on Isomeric Compounds)
| Property | Value | Source |
| Molecular Formula | C₇H₃BrF₂O | [5] |
| Molecular Weight | 221.00 g/mol | [5] |
| Appearance | Solid (form may vary) | [6] |
| Hazards | Skin Irritant, Eye Irritant, Potential Respiratory Irritant | [3][7] |
Required Personal Protective Equipment (PPE)
| PPE | Specification |
| Gloves | Chemical-resistant (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or chemical fume hood. A dust mask (e.g., N95) may be appropriate for handling the solid form.[8] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][8] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[8]
Experimental Protocol for Spill Management
For small spills, the following neutralization and cleanup procedure should be followed. For large spills, evacuate the area and contact your institution's EHS office immediately.
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.[9]
-
Ensure Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Absorb the Spill:
-
Collect the Material: Carefully scoop the absorbed material or swept solids into a designated, labeled, and sealable hazardous waste container.[3][9]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]
Waste Disposal Procedure
-
Waste Segregation: As a halogenated organic compound, this compound waste must be segregated from non-halogenated chemical waste.[1][4] Maintain separate and clearly labeled waste streams.
-
Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a designated, compatible, and properly sealed hazardous waste container.[9] It is recommended to fill containers to no more than 80% capacity.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard warnings.[1][8]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9][11]
-
Professional Disposal: Contact your institution's EHS office or a licensed waste disposal service to arrange for the collection and proper disposal of the hazardous waste.[2][8]
Disposal of Contaminated Packaging
Empty containers that held this compound must also be treated as hazardous waste and disposed of according to the same procedures.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
